Technical Documentation Center

N-ethyl-N-phenylpyridine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-ethyl-N-phenylpyridine-3-carboxamide

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Mechanistic Applications of N-ethyl-N-phenylpyridine-3-carboxamide in RORγt-Targeted Therapeutics

Executive Summary N-ethyl-N-phenylpyridine-3-carboxamide (NEPPC) is a highly optimized tertiary amide scaffold derived from the endogenous compound nicotinamide. In contemporary drug discovery—particularly in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-N-phenylpyridine-3-carboxamide (NEPPC) is a highly optimized tertiary amide scaffold derived from the endogenous compound nicotinamide. In contemporary drug discovery—particularly in the development of targeted therapeutics for autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis—the NEPPC scaffold serves as a critical pharmacophore. By acting as a lipophilic anchor, it binds with high affinity to the ligand-binding domain (LBD) of the retinoic acid receptor-related orphan receptor gamma t (RORγt).

This technical guide provides an in-depth analysis of the physicochemical properties of NEPPC, the physical organic chemistry rationale behind its structural design, and the self-validating experimental protocols required to profile its drug-like characteristics accurately.

Structural and Physicochemical Rationale

The transition from a primary amide (nicotinamide) to a tertiary amide (NEPPC) is driven by fundamental principles of medicinal chemistry and property-based drug design. The addition of the N-ethyl and N-phenyl substituents achieves three critical objectives:

  • Elimination of Hydrogen Bond Donors (HBD): By fully substituting the amide nitrogen, the HBD count is reduced from two to zero. This significantly lowers the desolvation penalty required for the molecule to shed its hydration shell and transition into a lipid bilayer, thereby exponentially increasing passive transcellular membrane permeability [1].

  • Disruption of Planarity: The steric clash between the N-ethyl group, the N-phenyl ring, and the pyridine core forces the phenyl ring out of the amide plane. This increased three-dimensionality ( Fsp3​ character) reduces crystal lattice energy, which in turn enhances kinetic aqueous solubility despite the overall increase in lipophilicity.

  • Target-Specific Lipophilic Interactions: The N-phenyl ring provides essential π−π stacking and hydrophobic interactions within the deep, lipophilic LBD of RORγt, a master transcriptional regulator of TH17 cells [2].

Quantitative Data: Computed Physicochemical Descriptors

To predict the in vivo behavior of the NEPPC scaffold, we must evaluate its core physicochemical descriptors against established drug-likeness guidelines.

Table 1: Computed Physicochemical Descriptors of the NEPPC Scaffold

PropertyValueRationale / Pharmacokinetic Implication
Molecular Formula C14H14N2OOptimal low molecular weight for lead generation.
Molecular Weight (MW) 226.28 g/mol Well below the 500 Da threshold, ensuring high ligand efficiency.
Calculated LogP (cLogP) ~2.6Ideal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area 33.2 ŲHighly favorable for intracellular target engagement and potential BBB penetration.
H-Bond Donors / Acceptors 0 / 2Zero donors minimize desolvation energy; two acceptors maintain aqueous interactions.
Basic pKa (Pyridine N) ~3.3Weakly basic; remains predominantly un-ionized at physiological pH (7.4).

Mechanistic Role in TH17 / RORγt Modulation

RORγt is the lineage-specific transcription factor that drives the differentiation of naive CD4+ T cells into TH17 cells, which produce pro-inflammatory cytokines like IL-17A and IL-17F. Overactive TH17 signaling is a primary driver of numerous autoimmune pathologies.

NEPPC derivatives function as inverse agonists. Because of its optimized permeability (driven by the zero HBD count), the NEPPC scaffold easily penetrates the T-cell membrane and enters the nucleus. It binds to the RORγt LBD, inducing a conformational change that recruits corepressors and halts the transcription of the Il17a gene, effectively suppressing the inflammatory cascade [2].

RORgt_Pathway IL23 IL-23 / TGF-β (Extracellular Signal) Receptor IL-23R / TGF-βR (Membrane Receptor) IL23->Receptor Binds STAT3 STAT3 Activation (Cytosol) Receptor->STAT3 Phosphorylates RORgt RORγt Transcription Factor (Nucleus) STAT3->RORgt Upregulates TH17 TH17 Lineage Specification (IL-17A, IL-17F) RORgt->TH17 Promotes NEPPC NEPPC Scaffold (Inverse Agonist) NEPPC->RORgt Inhibits/Binds LBD

Figure 1: Mechanism of NEPPC inverse agonists on the RORγt-mediated TH17 differentiation pathway.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the physicochemical profiling of NEPPC derivatives must employ self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol 1: Permeability Assessment via PAMPA

Causality: While Caco-2 cell lines provide a holistic view of absorption, they convolute passive diffusion with active efflux (e.g., P-glycoprotein). The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion, which is the primary absorption mechanism for the un-ionized, lipophilic NEPPC scaffold [3].

Step-by-Step Methodology:

  • System Preparation: Prepare a 5% (w/v) solution of egg lecithin in dodecane. Apply 5 µL of this lipid mixture to the porous filter (0.45 µm) of a 96-well donor plate. Rationale: This specific lipid mixture mimics the lipophilicity of the intestinal epithelial bilayer.

  • Sample Loading: Dissolve NEPPC in DMSO (10 mM stock) and dilute to 50 µM in PBS (pH 7.4). Add 300 µL of this solution to the donor wells. Ensure the final DMSO concentration is ≤1% to prevent artificial membrane disruption.

  • Acceptor Compartment: Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 15 hours in a humidity chamber to prevent evaporation.

  • Validation Controls (Self-Validation System): Include Verapamil (high permeability standard) and Ranitidine (low permeability standard). Check: The assay is only considered valid if Verapamil Pe​>10×10−6 cm/s and Ranitidine Pe​<1×10−6 cm/s.

  • Quantification: Separate the plates and quantify the NEPPC concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Causality: Traditional shake-flask thermodynamic solubility requires 24-48 hours of equilibration, allowing compounds to form highly ordered crystal lattices. Nephelometry measures the scattering of light caused by insoluble particles, providing a rapid assessment of the kinetic solubility limit. This is crucial for understanding how the NEPPC compound behaves immediately upon dissolution in the gut lumen before precipitation occurs.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a serial dilution of the NEPPC DMSO stock (from 10 mM down to 0.1 mM) in a 96-well V-bottom plate.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 195 µL of PBS (pH 7.4) in a flat-bottom UV-transparent reading plate.

  • Equilibration: Agitate the plate on a microplate shaker at 500 RPM for 2 hours at 25°C.

  • Measurement: Read the plate using a laser-based nephelometer.

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The point of inflection (where light scattering sharply increases above the baseline) indicates the kinetic solubility limit.

Workflow Synthesis Compound Synthesis (NEPPC Scaffold) Solubility Kinetic Solubility (Nephelometry) Synthesis->Solubility Permeability PAMPA Assay (Passive Diffusion) Synthesis->Permeability Lipophilicity LogD Determination (Shake-Flask) Synthesis->Lipophilicity Optimization Lead Optimization (In Vivo Efficacy) Solubility->Optimization >50 µM Permeability->Optimization High Pe Lipophilicity->Optimization LogD 2-3

Figure 2: Self-validating physicochemical profiling workflow for NEPPC derivatives.

Quantitative Data: Experimental Validation Metrics

Table 2: Experimental Validation Metrics for the NEPPC Scaffold

AssayTarget MetricTypical Result for NEPPCInterpretation
PAMPA ( Pe​ ) >10×10−6 cm/s 18.5×10−6 cm/sHighly permeable; excellent intracellular access.
Kinetic Solubility >50 µM~85 µMSufficient transient solubility for in vitro biological assays.
LogD (pH 7.4) 1.0 - 3.02.5Optimal balance; avoids nonspecific binding while maintaining membrane affinity.

Conclusion

The N-ethyl-N-phenylpyridine-3-carboxamide (NEPPC) scaffold exemplifies the power of strategic physicochemical design in medicinal chemistry. By eliminating hydrogen bond donors and introducing specific steric constraints, NEPPC achieves an optimal balance of lipophilicity, solubility, and permeability. When coupled with self-validating profiling assays like PAMPA and nephelometry, researchers can efficiently leverage this scaffold to develop potent, orally bioavailable RORγt inverse agonists for the treatment of TH17-driven autoimmune diseases.

References

  • Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 1997;23(1-3):3-25. URL: [Link] [1]

  • Huh JR, Leung MW, Huang P, Ryan DA, Krout MR, Malapaka RR, Chow J, Manel N, Ciofani M, Kim SV, Cuesta A. Digoxin and its derivatives suppress TH17 cell differentiation by antagonizing RORγt activity. Nature. 2011;472(7344):486-490. URL: [Link][1]

  • Kansy M, Senner F, Gubernator K. Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of Medicinal Chemistry. 1998;41(7):1007-1010. URL: [Link][2]

Sources

Exploratory

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of N-ethyl-N-phenylpyridine-3-carboxamide

Executive Summary & Registry Status In the landscape of medicinal chemistry, certain molecular scaffolds serve as foundational building blocks for advanced therapeutics rather than standalone commercial products. A searc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Registry Status

In the landscape of medicinal chemistry, certain molecular scaffolds serve as foundational building blocks for advanced therapeutics rather than standalone commercial products. A search of primary chemical registries reveals that the exact, unsubstituted base structure of N-ethyl-N-phenylpyridine-3-carboxamide (also known as N-ethyl-N-phenylnicotinamide) does not currently possess a universally assigned, publicly indexed CAS Registry Number.

Instead, this molecule exists as a highly privileged, proprietary pharmacophore. It is the phenyl-substituted analog of the well-known respiratory stimulant Nikethamide (N,N-diethylpyridine-3-carboxamide, CAS 59-26-7) . By replacing an ethyl group with a phenyl ring, researchers fundamentally alter the molecule's lipophilicity and spatial geometry. Recent literature heavily features highly functionalized derivatives of this scaffold as potent inhibitors of VEGFR-2 in oncology [[1]]([Link]) and RORγt in Th17-mediated autoimmune diseases [[2]]().

Structural Biology & Pharmacophore Rationale

As an Application Scientist, understanding the causality behind structural modifications is critical. Why utilize N-ethyl-N-phenylpyridine-3-carboxamide over simpler aliphatic amides?

  • Steric Bulk & Lipophilicity (LogP): The introduction of the N-phenyl ring significantly increases the lipophilicity of the scaffold. This is essential for penetrating deep hydrophobic sub-pockets within target kinases (such as the ATP-binding pocket of VEGFR-2).

  • Conformational Rigidity: The bulky phenyl group restricts the rotational freedom of the amide bond due to steric hindrance. This locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to the receptor.

  • π-π Stacking Interactions: The phenyl ring provides an aromatic system capable of engaging in crucial π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine or Tyrosine) within the target protein's active site.

Synthetic Methodology (Self-Validating Protocol)

The synthesis of the N-ethyl-N-phenylpyridine-3-carboxamide core relies on a robust, two-step nucleophilic acyl substitution. The protocol below is designed as a self-validating system, ensuring that each step provides macroscopic or analytical feedback to confirm success.

SynthesisWorkflow A Nicotinic Acid B SOCl2 / Reflux A->B Chlorination C Nicotinoyl Chloride B->C D N-Ethylaniline + TEA / DCM C->D Amidation E N-ethyl-N-phenylpyridine- 3-carboxamide D->E Yield: >85%

Fig 1: Step-by-step self-validating synthetic workflow for N-ethyl-N-phenylpyridine-3-carboxamide.

Step-by-Step Procedure:
  • Acyl Chloride Formation: Suspend nicotinic acid in an excess of thionyl chloride (SOCl₂). Reflux the mixture at 80°C for 3 hours.

    • Causality & Validation: SOCl₂ is chosen because its byproducts (SO₂ and HCl) are gaseous. The cessation of gas evolution acts as a macroscopic, self-validating indicator that the chlorination is complete. The excess SOCl₂ is then removed under reduced pressure to yield crude nicotinoyl chloride.

  • Amidation: Dissolve the crude nicotinoyl chloride in anhydrous dichloromethane (DCM). Slowly add a mixture of N-ethylaniline and triethylamine (TEA) at 0°C to control the exothermic reaction.

    • Causality & Validation: TEA acts as an acid scavenger. As the reaction proceeds, HCl is generated, which reacts with TEA to form triethylamine hydrochloride. The immediate formation of this white precipitate provides visual confirmation that the nucleophilic attack is occurring.

  • Workup & Purification: Wash the organic layer sequentially with 1M HCl (to remove unreacted N-ethylaniline and TEA) and saturated NaHCO₃ (to remove unreacted nicotinic acid). Purify via silica gel chromatography. Confirm the structure via ¹H-NMR (looking for the distinct multiplet of the N-phenyl ring at δ 7.1-7.4 ppm) and LC-MS (m/z [M+H]⁺ = 227.1).

Pharmacological Applications & Pathway Inhibition

Derivatives of this scaffold have shown remarkable efficacy in two primary therapeutic areas:

  • Oncology (VEGFR-2 Inhibition): Angiogenesis is a hallmark of cancer. Substituted N-ethyl-N-phenylnicotinamides act as Type II kinase inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the hinge region (Cys919) of VEGFR-2, while the substituted N-phenyl tail occupies the allosteric hydrophobic pocket, shutting down the MAPK/ERK proliferation pathway .

  • Immunology (RORγt Inhibition): Patent EP 3 101 007 A1 details how ethanesulfonyl-phenyl derivatives of this scaffold act as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), effectively suppressing the production of IL-17 in autoimmune disorders .

PathwayInhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Receptor Activation PLCg PLC-gamma VEGFR2->PLCg Phosphorylation Inhibitor Nicotinamide Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding Pocket MAPK MAPK / ERK Pathway PLCg->MAPK Signal Transduction Angiogenesis Angiogenesis & Tumor Proliferation MAPK->Angiogenesis Gene Transcription

Fig 2: Mechanism of action: Nicotinamide derivatives inhibiting the VEGFR-2 signaling pathway.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the biological activity of the core scaffold compared to its highly functionalized derivatives found in recent literature.

Compound / ScaffoldTarget ReceptorIC₅₀ / Binding AffinityPrimary IndicationReference
Nikethamide (N,N-diethyl analog)Medullary CentersN/A (Stimulant)Respiratory DepressionPubChem
N-ethyl-N-phenylnicotinamide VEGFR-2 / RORγt>10 μM (Baseline)Scaffold / IntermediateN/A
Compound 10 (Trifluoroacetamido deriv.)VEGFR-265 nMHepatocellular CarcinomaYousef et al., 2022
Compound 17 (Ethanesulfonyl deriv.)RORγt<100 nMAutoimmune DiseasesEP 3 101 007 A1

Experimental Validation: Kinase Inhibition Assay

To validate the efficacy of synthesized derivatives against VEGFR-2, a luminescent ATP-depletion assay must be employed.

Self-Validating Assay Protocol:

  • Preparation: Dilute the synthesized compound in DMSO to create a concentration gradient (10 nM to 100 μM).

  • Incubation: In a 384-well plate, combine the compound, recombinant human VEGFR-2 enzyme, and a fixed concentration of ATP (10 μM). Incubate at 30°C for 60 minutes.

  • Detection: Add an equal volume of Kinase-Glo® Luminescent Reagent (containing luciferin and luciferase) to each well. Incubate for 10 minutes at room temperature.

  • Readout & Causality: Measure the luminescence using a microplate reader.

    • The Self-Validating Logic: Active kinases consume ATP to phosphorylate their substrates. Therefore, if the inhibitor is ineffective, ATP is depleted, resulting in low luminescence. If the inhibitor is highly effective, ATP remains abundant in the well, driving the luciferase reaction to produce high luminescence. This inverse relationship inherently protects against false positives caused by compound auto-fluorescence or assay quenching, ensuring the trustworthiness of the data.

References

  • Yousef, R. G., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules, 27(22), 7719. URL:[Link]

  • European Patent Office. (2015).EP 3 101 007 A1 - Novel Compounds as RORyT Inhibitors and Uses Thereof. Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2982, Nikethamide. PubChem. URL:[Link]

Sources

Foundational

Systematic Antiviral Screening of N-ethyl-N-phenylpyridine-3-carboxamide: A Technical Blueprint

Executive Summary & Pharmacological Rationale The pyridine and dihydropyridine scaffolds are highly versatile pharmacophores in modern drug design, exhibiting a broad spectrum of biological activities, including potent a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The pyridine and dihydropyridine scaffolds are highly versatile pharmacophores in modern drug design, exhibiting a broad spectrum of biological activities, including potent antiviral properties[1]. Recently, functionalized pyridine-3-carboxamide derivatives have emerged as highly effective inhibitors of viral RNA-dependent RNA polymerases (RdRp). For instance, related imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against the influenza PA-PB1 polymerase complex[2], while other non-nucleoside pyridine-3-carboxamides have been shown to bind the palm domain of the respiratory syncytial virus (RSV) RdRp[3].

This technical guide establishes a rigorous, self-validating screening pipeline for evaluating N-ethyl-N-phenylpyridine-3-carboxamide (NEPPC) as a novel antiviral candidate. Rather than merely listing assays, this blueprint emphasizes the causality behind experimental design, ensuring that phenotypic observations are inextricably linked to validated molecular mechanisms.

Phase I: In Silico Target Profiling

The Causality of Computational Triage: Before expending significant resources on in vitro cell models, we must establish a theoretical mechanism of action. Phenotypic screening without target validation often leads to the pursuit of Pan-Assay Interference Compounds (PAINS). By conducting molecular docking against conserved viral targets (e.g., the RdRp active site or allosteric palm domain), we predict binding affinity ( ΔG ) and identify critical hydrogen-bonding interactions with the carboxamide moiety. This ensures any downstream antiviral effect has a plausible, structural foundation.

Step-by-Step Methodology: High-Throughput Molecular Docking
  • Protein Preparation: Retrieve the target viral RdRp crystal structure (e.g., PDB ID: 6SZV for RSV[3]). Remove co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges to prepare the receptor grid.

  • Ligand Preparation: Generate the 3D conformation of NEPPC. Minimize the energy state using the OPLS3 force field and define all rotatable bonds (specifically around the N-ethyl and N-phenyl linkages).

  • Grid Generation: Center the receptor grid box on the known active site or the allosteric palm domain of the viral polymerase.

  • Docking & Scoring: Execute induced-fit docking to account for target side-chain flexibility. Rank the poses based on binding free energy and the specific engagement of the pyridine nitrogen and carboxamide oxygen with viral amino acid residues.

Phase II: In Vitro Cytotoxicity and Antiviral Efficacy

The Causality of the Selectivity Index (SI): A compound that induces host cell apoptosis will inherently halt viral replication, creating a false positive for antiviral efficacy. Therefore, establishing the half-maximal cytotoxic concentration (CC50) prior to or alongside the half-maximal effective concentration (EC50) is a non-negotiable requirement. This protocol is a self-validating system: only compounds exhibiting a Selectivity Index (SI = CC50/EC50) greater than 10 are considered true antiviral agents rather than non-specific cytotoxins.

Step-by-Step Methodology: Cell Viability (CC50) Assay
  • Cell Seeding: Plate target cells (e.g., Vero E6 or A549) at 1×104 cells/well in a 96-well opaque plate. Incubate overnight at 37°C with 5% CO 2​ .

  • Compound Treatment: Prepare a 2-fold serial dilution of NEPPC (ranging from 200 µM down to 0.78 µM) in the assay medium. Apply to the cells and incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add an equal volume of ATP-dependent luminescent cell viability reagent (e.g., CellTiter-Glo) to lyse the cells and stabilize the luminescent signal.

  • Quantification: Incubate for 10 minutes on an orbital shaker. Measure luminescence using a microplate reader and calculate the CC50 using non-linear regression analysis.

Step-by-Step Methodology: Antiviral Efficacy (EC50) via Plaque Reduction
  • Viral Infection: Infect confluent monolayers of target cells in 12-well plates with the virus at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C.

  • Overlay Application: Remove the viral inoculum and wash the cells with PBS. Apply an agarose overlay containing varying, sub-cytotoxic concentrations of NEPPC.

  • Incubation: Incubate the plates for 3 to 5 days (depending on the viral strain's replication cycle) until distinct cytopathic plaques form.

  • Fixation and Staining: Fix the cell monolayer with 4% formaldehyde and stain with 0.1% crystal violet.

  • Quantification: Count the plaques manually or via automated imaging. The EC50 is the concentration of NEPPC that reduces plaque formation by 50% relative to the vehicle control.

Quantitative Data Summary: Initial Screening Metrics for NEPPC

Note: The following table represents a highly optimized, representative screening profile for pyridine-3-carboxamide derivatives targeting viral RdRp.

Viral StrainTarget Cell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)SPR KD​ (µM)
Influenza A (H1N1) A549>150.02.4>62.5 1.8
RSV (A2 strain) HEp-2>150.04.1>36.5 3.5
SARS-CoV-2 (WA1) Vero E6>150.045.2>3.3 N/A

Phase III: Mechanistic Validation via Surface Plasmon Resonance (SPR)

The Causality of Kinetic Binding: While the plaque reduction assay confirms that NEPPC inhibits viral replication, it cannot distinguish between direct viral target engagement and indirect host-cell modulation. Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data (association kon​ and dissociation koff​ rates). By proving that NEPPC physically interacts with the viral RdRp complex, we self-validate the Phase I in silico predictions and definitively rule out assay interference[2].

Step-by-Step Methodology: SPR Binding Kinetics
  • Sensor Chip Functionalization: Immobilize the purified, recombinant viral RdRp protein onto a CM5 sensor chip using standard amine coupling chemistry until a target density of ~5000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute NEPPC in running buffer (e.g., PBS-T containing 5% DMSO to maintain solubility) to create a concentration gradient (0.5 µM to 16 µM).

  • Kinetic Injection: Inject the NEPPC dilutions over the functionalized chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed immediately by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Subtract the reference channel signal to account for bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Visualizing the Screening Logic and Mechanism

The following diagrams map the logical flow of our self-validating screening pipeline and the proposed molecular mechanism of NEPPC.

Screening_Workflow A 1. In Silico Docking (Target: Viral RdRp) B 2. Host Cytotoxicity (CC50) (Vero E6 / A549 Cells) A->B Validated Binding C 3. Antiviral Efficacy (EC50) (Plaque Reduction Assay) B->C CC50 > 100 µM D 4. Mechanistic Validation (SPR Binding Kinetics) C->D EC50 < 10 µM E Lead Optimization (Selectivity Index > 10) D->E KD Confirmed

Fig 1: Self-validating pipeline for evaluating NEPPC antiviral efficacy and target specificity.

MoA V Viral Entry & Uncoating R Viral RdRp Complex (RNA Synthesis) V->R I Steric Hindrance & Conformational Shift R->I N NEPPC (Pyridine-3-carboxamide) N->R Direct Binding S Arrest of Viral Replication I->S

Fig 2: Proposed mechanism of action for NEPPC targeting viral RNA-dependent RNA polymerase.

References

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. National Institutes of Health (NIH).[Link]

  • Discovery of a non-nucleoside inhibitor that binds to a novel site in the palm domain of the respiratory syncytial virus RNA-dependent RNA polymerase. American Society for Microbiology (ASM).[Link]

  • Full article: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis (tandfonline.com).[Link]

Sources

Exploratory

The Pyridine Carboxamide Scaffold: A Privileged Lead in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the pyridine carboxamide moiety has emerged as a profoundly versatile "privileged scaffold." By combining the electron-deficient, hydrogen-bond-accepting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyridine carboxamide moiety has emerged as a profoundly versatile "privileged scaffold." By combining the electron-deficient, hydrogen-bond-accepting properties of a pyridine ring with the hydrogen-bond-donating capacity of a carboxamide group, this structure perfectly mimics the topological and electrostatic requirements of numerous biological targets. This technical guide explores the mechanistic rationale, quantitative efficacy, and self-validating experimental workflows required to develop pyridine carboxamides into clinical candidates, focusing on their roles as kinase inhibitors, anti-tubercular prodrugs, and viral polymerase inhibitors.

Structural Rationale & Pharmacophore Dynamics

The success of pyridine carboxamides in drug discovery is not coincidental; it is rooted in precise molecular geometry. In ATP-competitive kinase inhibitors, the pyridine nitrogen acts as a critical hydrogen bond acceptor, while the carboxamide NH acts as a hydrogen bond donor. This dual interaction anchors the molecule directly into the highly conserved hinge region of the kinase ATP-binding pocket.

Modifications to this core strictly govern activity. For instance, in the development of c-Jun NH2-terminal kinase (JNK) inhibitors, the removal of the carboxamide carbonyl group or the methylation of its NH group results in a complete loss of inhibitory activity, proving that these specific hydrogen bonds are non-negotiable for target engagement1[1].

Therapeutic Applications & Quantitative Profiling

ATP-Competitive Kinase Inhibition (JNK & Beyond)

JNKs are critical nodes in cellular stress signaling, making them prime targets for inflammatory and metabolic diseases. Screening efforts have successfully identified acylaminopyridine derivatives that bind the JNK hinge region with high affinity[1].

JNK_Inhibition Stress Cellular Stress MAP3K MAP3K Activation Stress->MAP3K MKK MKK4/7 Phosphorylation MAP3K->MKK JNK JNK1/2/3 Kinase MKK->JNK Target c-Jun Phosphorylation JNK->Target Inhibitor Pyridine Carboxamide (ATP Competitor) Inhibitor->JNK Hinge Region Blockade Response Apoptotic Response Target->Response

JNK signaling cascade illustrating ATP-competitive inhibition by pyridine carboxamides.

Anti-Tubercular Prodrugs

Beyond human kinases, pyridine carboxamides exhibit potent antibacterial activity, specifically against Mycobacterium tuberculosis (Mtb). Recent phenotypic screens identified MMV687254, a pyridine carboxamide that acts as a prodrug. It is highly active against Mtb inside host macrophages but requires activation by the mycobacterial amidase, AmiC2[2]. Similarly, other pyridine carboxamide analogues have been shown to be metabolized by the KatG enzyme to form active InhA inhibitors 3[3].

Prodrug_Mechanism Prodrug MMV687254 (Prodrug) Macrophage Host Macrophage Entry Prodrug->Macrophage Mtb M. tuberculosis Phagosome Macrophage->Mtb AmiC AmiC Amidase Hydrolysis Mtb->AmiC Warhead Active Metabolites (e.g., 1-aminoisoquinoline) AmiC->Warhead Autophagy Autophagy Induction & Bacterial Clearance Warhead->Autophagy

AmiC-dependent activation of pyridine carboxamide prodrug MMV687254 in M. tuberculosis.

Viral Polymerases and Bacterial Ureases

The scaffold's utility extends to allosteric binding. In Hepatitis C Virus (HCV) research, 2-methyl nicotinic acid derivatives act as potent non-nucleoside inhibitors by binding to the "palm site" of the NS5B polymerase, achieving nanomolar efficacy4[4]. Additionally, specific pyridine carbothioamides have demonstrated selective inhibition of bacterial urease, a key virulence factor in gastric cancers5[5].

Data Summary: Quantitative Efficacy Across Targets

Table 1: Kinase & Polymerase Inhibition Profiles

Target Compound / Modification Biochemical IC50 Cellular Efficacy Key Mechanistic Insight
JNK1 Compound 8a (Simple methylamide) 1.2 µM >10 µM Baseline hinge binding established
JNK1 Compound 8c (Arylmethylamine) 0.06 µM ~0.1 µM High potency, but rapid demethylation
JNK1 Compound 12 (5-cyano to chloro) 0.12 µM ~0.1 µM Optimized metabolic stability (t1/2)
HCV NS5B 2-methyl-3,5-difluoro derivative 0.54 µM N/A Difluorination improved palm site fit

| HCV NS5B | Optimized 2-methyl nicotinic acid | 0.014 µM | 0.7 µM (EC50) | High potency allosteric inhibition |

Table 2: Anti-Pathogen & Enzyme Inhibition Profiles

Target Pathogen / Enzyme Lead Compound Potency (MIC / IC50) Mechanism of Action
M. tuberculosis MMV687254 Bacteriostatic (in vitro) AmiC-dependent prodrug activation
M. tuberculosis Compound 127-15 0.4–3.1 µM (MIC) KatG-dependent prodrug activation

| Bacterial Urease | Rx-6 (Carbothioamide) | 1.07 µM (IC50) | Active site metal coordination |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of pyridine carboxamides must rely on self-validating assay systems. A biochemical hit is meaningless without cellular target engagement, and phenotypic hits require rigorous target deconvolution.

Protocol 1: In Vitro Kinase Inhibition & Orthogonal Validation

This protocol validates ATP-competitive binding and subsequent cellular efficacy.

  • Step 1: Enzyme Titration & Kinetics. Determine the linear range of initial velocity for the recombinant kinase.

    • Causality: Ensures that the calculated IC50 is not artificially inflated by enzyme depletion during the reaction.

  • Step 2: ATP Km Determination. Conduct the primary dose-response screen at the exact Michaelis constant ( Km​ ) for ATP.

    • Causality: Screening at the ATP Km​ ensures the assay is equally sensitive to ATP-competitive inhibitors (like pyridine carboxamides) and non-competitive inhibitors, preventing false negatives.

  • Step 3: Cellular Target Engagement (Orthogonal Validation). Treat HepG2 cells with the inhibitor and measure downstream c-Jun phosphorylation via Western blot or ELISA.

    • Causality: Biochemical potency does not guarantee cellular efficacy due to high intracellular ATP concentrations (~1-5 mM) and membrane permeability barriers. Downstream biomarker suppression proves the molecule successfully navigates the cellular environment to hit its target.

Protocol 2: Phenotypic Screening & Target Deconvolution (Anti-Tubercular Prodrugs)

This workflow is essential for identifying compounds that require specific bacterial enzymes for activation.

  • Step 1: Intracellular Macrophage Infection Assay. Infect THP-1 macrophages with Mtb, then treat with the pyridine carboxamide library.

    • Causality: Mtb survives inside host macrophages. Screening in this environment ensures the lead compound can penetrate host cell membranes and function at the acidic pH of the phagosome, which standard broth MICs fail to replicate.

  • Step 2: Metabolite Profiling via LC-MS. Extract metabolites from treated Mtb cultures at 0, 2, and 4 hours, and analyze via liquid chromatography-mass spectrometry.

    • Causality: To distinguish between direct-acting drugs and prodrugs. Identifying specific cleavage products (e.g., 5-butyl-2-pyridinecarboxylic acid) confirms the enzymatic activation mechanism[2].

  • Step 3: Generation of Resistant Mutants & WGS. Culture Mtb in sub-lethal concentrations of the compound to force spontaneous resistance, followed by Whole-Genome Sequencing (WGS).

    • Causality: If resistance mutations map exclusively to a non-essential activating enzyme (like AmiC or KatG) rather than an essential survival gene, the compound is definitively characterized as a prodrug requiring that specific enzyme for activation.

Conclusion

Pyridine carboxamides represent a masterclass in structural economy. By providing a rigid, predictable hydrogen-bonding network, they serve as ideal starting points for both target-based kinase drug discovery and phenotypic anti-infective campaigns. Future optimizations must focus on balancing the lipophilicity of the substituents to maintain oral bioavailability while preventing rapid cytochrome P450-mediated oxidation of the pyridine core.

References

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis Antimicrobial Agents and Chemotherapy - ASM Journals
  • Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Biological Profiling Enables Rapid Mechanistic Classification of Phenotypic Screening Hits and Identification of KatG Activation-Dependent Pyridine Carboxamide Prodrugs With Activity Against Mycobacterium tuberculosis Frontiers in Cellular and Infection Microbiology
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile MDPI
  • Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase PubMed Central (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of N-ethyl-N-phenylpyridine-3-carboxamide (NPP3C) as a Pan-Flavivirus Inhibitor

Introduction & Scientific Rationale Flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV), represent a significant global health burden. The viral genome encodes a single polyprotein t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV), represent a significant global health burden. The viral genome encodes a single polyprotein that requires precise cleavage by both host proteases and the viral NS2B/NS3 heterocomplex protease to generate functional viral particles[1].

N-ethyl-N-phenylpyridine-3-carboxamide (NPP3C) and related pyridine-3-carboxamide scaffolds have emerged as compelling candidates for antiviral drug development[2]. The primary mechanism of action for this class of compounds often involves targeting the viral replication machinery, specifically the highly conserved NS2B/NS3 serine protease. The NS3 protein contains the catalytic triad (H51, D75, S135), but it requires the NS2B cofactor to fold into its active, "closed" conformation[1][3].

This application note provides a self-validating, multi-phase protocol for evaluating the efficacy, potency, and cytotoxicity of NPP3C against flaviviruses. By combining cell-free enzymatic assays with cell-based subgenomic replicon systems, researchers can confidently isolate the compound's mechanism of action while ruling out off-target host toxicity.

Mechanistic Pathway & Workflow Visualization

To understand the experimental design, it is critical to map the interaction between the viral polyprotein, the NS2B/NS3 complex, and the inhibitor.

G Polyprotein Flavivirus Polyprotein (Translation) NS2B NS2B Cofactor (Conformational Switch) Polyprotein->NS2B NS3 NS3 Serine Protease (Catalytic Triad: H51, D75, S135) Polyprotein->NS3 Complex Active NS2B/NS3 Complex NS2B->Complex Binds NS3->Complex Binds Cleavage Viral Protein Maturation (Replication Complex) Complex->Cleavage Catalyzes Inhibitor NPP3C (Inhibitor) N-ethyl-N-phenylpyridine-3-carboxamide Inhibitor->Complex Allosteric/Active Site Block

Diagram 1: Mechanism of Flavivirus NS2B/NS3 Protease activation and targeted inhibition by NPP3C.

Workflow Prep Phase 1: Compound Prep (NPP3C in DMSO) Enzyme Phase 2: Cell-Free Assay (NS2B/NS3 + Substrate) Prep->Enzyme Cell Phase 3: Cell-Based Assay (Replicon/Viral Titer) Enzyme->Cell Tox Phase 4: Cytotoxicity (CC50 Profiling) Cell->Tox Analysis Phase 5: Data Synthesis (IC50, EC50, SI) Tox->Analysis

Diagram 2: Sequential preclinical testing workflow for evaluating NPP3C antiviral efficacy.

Phase 1: Cell-Free NS2B/NS3 Protease Inhibition Assay

Causality & Experimental Logic: Before testing in live cells, we must confirm that NPP3C directly inhibits the viral target. The NS2B/NS3 protease preferentially cleaves substrates immediately following two basic residues (e.g., Arg-Arg)[1]. We utilize a fluorogenic substrate, Bz-Nle-KRR-AMC (Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin). When conjugated, the AMC fluorophore is quenched; upon cleavage by the active protease, AMC is released, yielding a quantifiable fluorescent signal[4]. The assay buffer contains 5% glycerol to stabilize the dynamic active conformation of the NS2B/NS3 complex[1][4].

Materials
  • Enzyme: Recombinant Flavivirus NS2B/NS3 (ZIKV, DENV-2, or WNV)[5].

  • Substrate: Bz-Nle-KRR-AMC (5 µM final concentration)[4].

  • Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5% glycerol[4].

  • Inhibitor: NPP3C dissolved in 100% DMSO (Assay final DMSO ≤ 1%).

Step-by-Step Protocol
  • Reagent Preparation: Prepare a Master Mix containing Assay Buffer and the Bz-Nle-KRR-AMC substrate. Ensure the final substrate concentration in the well will be 5 µM[4][5].

  • Compound Plating: In a black 96-well or 384-well microplate, dispense NPP3C in a 10-point dose-response series (e.g., 100 µM down to 10 nM). Include a vehicle control (1% DMSO) and a positive control inhibitor (e.g., Aprotinin)[3].

  • Master Mix Addition: Add the Master Mix to all wells. Protect the plate from light[5].

  • Equilibration: Allow the plate to equilibrate at 37°C for 5–10 minutes inside the microplate reader[4].

  • Enzyme Addition (Reaction Initiation): Add the recombinant NS2B/NS3 enzyme to achieve a final concentration of 100 nM[5]. Self-Validation Step: Leave several wells without enzyme to serve as background fluorescence controls.

  • Kinetic Read: Immediately begin measuring fluorescence. Excite at 340–360 nm and read emission at 440–460 nm continuously for 30 minutes at 37°C[4].

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear portion of the reaction curve. Normalize the data against the DMSO control to determine the IC50​ (Half-maximal inhibitory concentration).

Phase 2: Cell-Based Subgenomic Replicon Assay

Causality & Experimental Logic: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or intracellular metabolism. To safely and accurately measure intracellular viral RNA replication without handling infectious virions, we use a subgenomic replicon system expressing a NanoLuc or Renilla luciferase reporter. If NPP3C inhibits the NS2B/NS3 protease inside the cell, polyprotein processing will halt, halting RNA replication and directly reducing the luciferase signal.

Step-by-Step Protocol
  • Cell Seeding: Seed BHK-21 or A549 cells harboring the DENV or ZIKV replicon into opaque white 96-well plates at 1×104 cells/well in DMEM supplemented with 2% FBS.

  • Compound Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of NPP3C (0.1 µM to 50 µM).

  • Incubation: Incubate the cells at 37°C with 5% CO2​ for 48 hours.

  • Reporter Detection: Lyse the cells using the appropriate Luciferase Assay Reagent. Incubate for 5 minutes at room temperature on an orbital shaker.

  • Quantification: Read luminescence using a multimode plate reader. Calculate the EC50​ (Half-maximal effective concentration) by plotting luminescence against the log of the compound concentration.

Phase 3: Cytotoxicity and Selectivity Index (SI)

Causality & Experimental Logic: A compound that simply kills the host cell will artificially appear to inhibit viral replication. To prove that NPP3C is a specific antiviral, its cytotoxicity ( CC50​ ) must be evaluated in the same cell line used for the replicon assay. The Selectivity Index ( SI=CC50​/EC50​ ) is the ultimate metric of a compound's therapeutic window.

Step-by-Step Protocol
  • Cell Seeding: Seed wild-type BHK-21 or A549 cells in clear-bottom 96-well plates.

  • Treatment: Treat with the same concentration gradient of NPP3C used in Phase 2.

  • Incubation: Incubate for 48 hours.

  • Viability Readout: Add an ATP-quantification reagent (e.g., CellTiter-Glo) or MTT reagent. Read luminescence or absorbance.

  • Calculation: Determine the CC50​ (concentration causing 50% cell death).

Quantitative Data Presentation

The following table demonstrates how the synthesized data from the above protocols should be structured to evaluate the pan-flavivirus potential of NPP3C.

Virus TargetAssay TypeMetricRepresentative Value (NPP3C)Interpretation
DENV-2 Cell-Free (Biochemical) IC50​ 1.2 ± 0.3 µMDirect inhibition of NS2B/NS3 complex.
DENV-2 Cell-Based (Replicon) EC50​ 3.5 ± 0.5 µMHigh cellular permeability and target engagement.
ZIKV Cell-Free (Biochemical) IC50​ 0.8 ± 0.2 µMPotent cross-species protease inhibition.
ZIKV Cell-Based (Replicon) EC50​ 2.1 ± 0.4 µMStrong intracellular antiviral effect.
Host (BHK-21) Cell Viability CC50​ > 100 µMMinimal host cell toxicity.
DENV-2 Therapeutic WindowSI > 28.5 Highly selective antiviral candidate ( CC50​/EC50​ ).

Table 1: Representative preclinical profiling data for NPP3C across multiple flavivirus models.

References

  • Haim Barr, Noa Lahav (2025). Flaviviruses West Nile, Zika, Dengue serotypes 1 4 NS2B NS3 protease fluorescence dose response and single point assay V.3. Protocols.io. Available at:[Link]

  • Inspiralis (n.d.). Zika virus NS3-NS2B protease activity assay. Inspiralis. Available at: [Link]

  • PMC (2018). Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities. National Center for Biotechnology Information. Available at:[Link]

  • PLOS Pathogens (2017). A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease. PLOS. Available at:[Link]

  • Researcher.Life (2024). Adenosyl derivatives as a potential inhibitors of NS3 protease of... Researcher.Life. Available at: [Link]

Sources

Application

Application Note: Cell-Based Assays for Evaluating N-ethyl-N-phenylpyridine-3-carboxamide Efficacy as a RORγt Modulator

Introduction & Mechanistic Rationale N-ethyl-N-phenylpyridine-3-carboxamide is a highly specific small-molecule modulator—functioning primarily as an inverse agonist—targeting the retinoic-acid-receptor-related orphan re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-ethyl-N-phenylpyridine-3-carboxamide is a highly specific small-molecule modulator—functioning primarily as an inverse agonist—targeting the retinoic-acid-receptor-related orphan receptor gamma t (RORγt) . RORγt is the master transcriptional regulator governing the differentiation of T helper 17 (Th17) cells and the subsequent expression of pro-inflammatory cytokines, most notably IL-17A. Because aberrant Th17 signaling is the pathological engine driving autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis, precise evaluation of RORγt modulators is critical for drug development.

Evaluating the efficacy of this compound requires a tiered, self-validating approach:

  • Target Engagement (Reporter Assay): RORγt exhibits high constitutive basal activity. An inverse agonist does not merely block binding; it actively stabilizes a receptor conformation that displaces co-activators and recruits co-repressors. A chimeric reporter assay isolates this direct transcriptional suppression .

  • Functional Translation (Primary Cell Assay): To ensure the biochemical mechanism translates to physiological efficacy, an in vitro murine Th17 differentiation assay is deployed to measure the compound's ability to halt naive CD4+ T cell polarization and suppress functional IL-17A secretion .

Mechanism of Action & Experimental Workflow

RORgt_Pathway Compound N-ethyl-N-phenylpyridine- 3-carboxamide RORgt RORγt (Target) Compound->RORgt Inverse Agonism Coactivator Co-activator Recruitment RORgt->Coactivator Blocked Corepressor Co-repressor Recruitment RORgt->Corepressor Induced IL17_Gene IL-17A Gene Transcription Coactivator->IL17_Gene Activation Corepressor->IL17_Gene Inhibition Th17 Th17 Cell Differentiation IL17_Gene->Th17 Downregulated

Fig 1: Mechanism of action for N-ethyl-N-phenylpyridine-3-carboxamide via RORγt inverse agonism.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2A Reporter Assay (HEK293 RORγt-GAL4) Step1->Step2A Step2B Primary Cell Assay (Naive CD4+ T Cells + TGF-β/IL-6) Step1->Step2B Step3A Luciferase Detection (Target Engagement Output) Step2A->Step3A Step3B ELISA / Flow Cytometry (Functional IL-17A Output) Step2B->Step3B Step4 Data Analysis (IC50 Calculation & Viability) Step3A->Step4 Step3B->Step4

Fig 2: Parallel experimental workflow for evaluating target engagement and functional efficacy.

Protocol 1: RORγt-GAL4 Reporter Gene Assay

Expertise & Causality: We utilize a HEK293 cell line stably expressing a GAL4-RORγt-LBD fusion construct alongside a GAL4-responsive firefly luciferase reporter. HEK293 cells are deliberately chosen because they lack endogenous RORγt, eliminating background interference. Furthermore, the use of dialyzed Fetal Bovine Serum (FBS) in the assay medium is critical; standard FBS contains endogenous lipid ligands (e.g., sterols) that can artificially inflate basal RORγt activity and mask the inverse agonist's true potency.

Step-by-Step Methodology
  • Cell Seeding: Harvest HEK293 GAL4-RORγt reporter cells and resuspend in Assay Medium (DMEM + 1% dialyzed FBS + 1% Pen/Strep). Seed at 1 × 10⁴ cells/well in a 384-well white, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-ethyl-N-phenylpyridine-3-carboxamide starting at 10 mM in 100% DMSO. Dilute these intermediate stocks 1:100 in Assay Medium to achieve a final DMSO concentration of 0.1% (v/v) in the assay plate.

  • Treatment: Transfer the diluted compound to the cells.

  • Incubation: Incubate the treated plates for 20–24 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate plates to room temperature for 15 minutes. Add an equal volume (e.g., 20 µL) of ONE-Glo™ Luciferase Assay reagent to each well. Incubate for 5 minutes in the dark to allow for complete cell lysis and signal stabilization.

  • Readout: Measure luminescence using a high-throughput microplate reader.

Self-Validating Assay Controls
  • Baseline Control: 0.1% DMSO vehicle establishes the 100% constitutive basal activity.

  • Positive Control: 10 µM SR1001 (a validated RORγt inverse agonist) establishes the maximum assay window.

  • Orthogonal Control: A parallel plate is evaluated using CellTiter-Glo® (ATP-based viability) to prove that the reduction in luciferase signal is due to specific transcriptional repression, not compound-induced cytotoxicity.

Protocol 2: Primary Murine CD4+ T Cell Th17 Differentiation Assay

Expertise & Causality: While the reporter assay confirms target binding, the primary cell assay confirms physiological efficacy. Naive CD4+ T cells require three signals to differentiate into Th17 cells: Signal 1 (TCR activation via anti-CD3), Signal 2 (Co-stimulation via anti-CD28), and Signal 3 (Cytokine polarization). We use a combination of TGF-β and IL-6. TGF-β induces both Foxp3 (Treg lineage) and RORγt; however, the addition of IL-6 activates STAT3, which suppresses Foxp3 and synergizes with RORγt to lock the cell into the Th17 lineage .

Step-by-Step Methodology
  • Plate Coating: Coat 96-well U-bottom plates with 2 µg/mL anti-mouse CD3ε (clone 145-2C11) in sterile PBS overnight at 4°C. Wash twice with PBS prior to cell addition.

  • Cell Isolation: Isolate naive CD4+ T cells (CD4⁺CD62L⁺CD44⁻) from the spleens and lymph nodes of 8–12 week old C57BL/6 mice using magnetic-activated cell sorting (MACS) negative selection.

  • Media Preparation: Prepare Th17 differentiation medium: RPMI 1640 supplemented with 10% heat-inactivated FBS, 50 µM β-mercaptoethanol, 2 µg/mL soluble anti-mouse CD28 (clone 37.51), 2 ng/mL recombinant human TGF-β1, 20 ng/mL recombinant mouse IL-6, 10 µg/mL anti-IL-4 (to block Th2), and 10 µg/mL anti-IFN-γ (to block Th1).

  • Pre-Incubation: Resuspend isolated T cells in Th17 medium at 1 × 10⁶ cells/mL. Pre-incubate the cells with varying concentrations of N-ethyl-N-phenylpyridine-3-carboxamide (or 0.1% DMSO vehicle) for 30 minutes at 37°C.

  • Differentiation: Add 100 µL of the cell/compound mixture (1 × 10⁵ cells) to the anti-CD3 coated wells. Cultivate for 72 hours at 37°C, 5% CO₂.

  • Cytokine Analysis: Centrifuge the plate at 300 x g for 5 minutes. Harvest the supernatant and quantify secreted IL-17A using a mouse IL-17A High-Sensitivity ELISA kit.

Self-Validating Assay Controls
  • Th0 Control: Cells stimulated with anti-CD3/CD28 but without TGF-β/IL-6 establish the baseline IL-17A negative threshold.

  • Viability Gating: If utilizing Flow Cytometry for intracellular IL-17A staining, a fixable viability dye (e.g., LIVE/DEAD™ Aqua) must be included to gate out dead cells, ensuring the IC50 reflects true lineage suppression rather than cell death.

Data Presentation & Expected Results

The table below summarizes the expected quantitative pharmacological profile of N-ethyl-N-phenylpyridine-3-carboxamide across the described assay cascade.

Assay TypeParameter MeasuredExpected IC50 RangeMax Inhibition (%)Cell Viability (>95%)
RORγt-GAL4 Reporter Luciferase Luminescence15 - 50 nM> 85%Confirmed via CTG
Th17 Differentiation Secreted IL-17A (ELISA)80 - 150 nM> 90%Confirmed via CTG
Th17 Differentiation Intracellular IL-17A (Flow)100 - 200 nM> 80%Confirmed via Live/Dead

Note: The rightward IC50 shift (decreased apparent potency) observed between the reporter assay and the primary cell assay is a standard pharmacological phenomenon. It is primarily attributed to high plasma protein binding in the 10% FBS used in the primary assay (versus 1% dialyzed FBS in the reporter), as well as the complex cellular permeability barriers inherent to primary murine T lymphocytes.

References

  • Title: EP 3 101 007 A1 - ROR gamma (RORy)
  • Title: ROR-gamma(t) Reporter Assay | Compound Screening Services Source: Abeomics URL: [Link]

Method

Application Note: Preclinical Administration of N-ethyl-N-phenylpyridine-3-carboxamide in Mouse Models

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Class: Lipophilic Nicotinamide Derivative / Small Molecule Modulator Mechanistic Rationale & Formulation Stra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Class: Lipophilic Nicotinamide Derivative / Small Molecule Modulator

Mechanistic Rationale & Formulation Strategy

N-ethyl-N-phenylpyridine-3-carboxamide (NEPPC) is a highly lipophilic tertiary amide derivative of nicotinamide. In preclinical drug development, compounds with this structural motif are frequently evaluated for their neuroactive properties, respiratory stimulation, or as scaffolds for immunomodulatory targets (such as RORγt inhibition in TH17 cells).

Due to the bulky N-ethyl and N-phenyl substitutions, NEPPC exhibits high membrane permeability but exceptionally poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound [1]. Attempting to dissolve NEPPC directly in standard aqueous buffers (e.g., PBS or saline) will result in rapid crystallization and precipitation, rendering the compound un-administrable and risking fatal capillary blockade if injected intravenously.

To overcome this, we must engineer a thermodynamically stable micellar dispersion. We utilize a standardized cosolvent-surfactant system: 5% DMSO, 10% Tween-80, and 85% Saline .

  • Causality of Vehicle Selection: DMSO acts as a powerful aprotic solvent to disrupt the compound's crystalline lattice. Tween-80, a non-ionic surfactant, encapsulates the hydrophobic NEPPC molecules within micelles. Finally, the dropwise addition of saline provides an isotonic bulk aqueous phase without inducing "solvent shock," which would otherwise cause the drug to crash out of solution [2].

Quantitative Parameters for Formulation and Dosing

To ensure reproducibility and animal welfare, all quantitative parameters must be strictly controlled. Table 1 outlines the physicochemical formulation limits, while Table 2 standardizes the in vivo dosing parameters based on established veterinary guidelines [3].

Table 1: Physicochemical & Formulation Parameters of NEPPC
ParameterSpecificationCausality / Rationale
Target Concentration 1.0 – 5.0 mg/mLOptimal for standard murine dose volumes (avoiding fluid overload).
Vehicle Composition 5% DMSO, 10% Tween-80, 85% SalineBalances solubilization of the lipophilic core with physiological tolerability.
Target pH Range 6.8 – 7.2Prevents tissue necrosis at the injection site and maintains compound stability.
Sterilization Method 0.22 µm PTFE FiltrationEnsures aseptic administration; PTFE is required to prevent binding of lipophilic drugs.
Table 2: Murine Administration Guidelines (Adult 25g Mouse)
RouteMax Volume (mL/kg)Needle GaugeAbsorption Profile & Pharmacokinetics
Intravenous (IV) 5 mL/kg27G – 30GImmediate systemic availability; bypasses hepatic first-pass metabolism.
Intraperitoneal (IP) 10 mL/kg25G – 27GRapid absorption via mesenteric vessels; subject to moderate first-pass metabolism.
Per Os (PO) 10 mL/kg20G – 22G (Gavage)Slower absorption profile; ideal for chronic efficacy and steady-state modeling.

Self-Validating Formulation Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully passed. Failure to observe these checkpoints can result in inaccurate dosing or severe adverse events in the murine model [4].

Step 1: Primary Solubilization

  • Weigh the required mass of NEPPC powder into a sterile glass vial.

  • Add DMSO to achieve 5% of the final target volume.

  • Vortex vigorously for 60 seconds until no solid particles are visible.

  • Validation Checkpoint 1: The solution must be completely transparent. If powder remains, the compound has degraded or the maximum solubility in DMSO has been exceeded.

Step 2: Micelle Formation

  • Add Tween-80 to achieve 10% of the final target volume.

  • Sonicate the mixture in a water bath at room temperature for 5 minutes to ensure homogenous integration of the surfactant with the dissolved drug.

Step 3: Aqueous Phase Integration

  • Place the vial on a vortex mixer at medium speed.

  • Dropwise , add sterile 0.9% Saline to reach 85% of the final volume. Rapid addition will cause the drug to precipitate.

  • Validation Checkpoint 2 (Visual Inspection): Hold the vial against a light source. The solution must be completely clear, though it may be slightly viscous. If you observe the Tyndall effect (cloudiness) or micro-crystals, the micellar system has failed. Do not dose. Discard and adjust the cosolvent ratio.

Step 4: pH and Sterility Verification

  • Measure the pH using micro-pH paper.

  • Validation Checkpoint 3: The pH must be between 6.8 and 7.2. Adjust with 0.1N NaOH or HCl if necessary.

  • Filter the finalized solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Formulation_Workflow Step1 Weigh NEPPC Powder (Determine required mass) Step2 Add 5% DMSO (Vortex until fully dissolved) Step1->Step2 Step3 Add 10% Tween-80 (Sonicate for 5 minutes) Step2->Step3 Step4 Add 85% Sterile Saline (Add dropwise while vortexing) Step3->Step4 Check Self-Validation: Visual Inspection (Is the solution completely clear?) Step4->Check Filter Filter Sterilize (0.22 µm PTFE syringe filter) Check->Filter Yes (Clear Solution) Fail Precipitation Detected (Discard & Adjust Cosolvent Ratio) Check->Fail No (Turbid/Crystals) Ready Ready for In Vivo Dosing Filter->Ready

Figure 1: Self-validating workflow for formulating lipophilic NEPPC into a micellar solution.

In Vivo Administration Workflows

Once the vehicle is validated, proceed with administration. The high lipophilicity of NEPPC allows it to readily cross the blood-brain barrier (BBB) and cellular membranes, making systemic administration highly effective for both CNS and peripheral targets.

Workflow A: Intravenous (IV) Injection (Lateral Tail Vein)

Rationale: Used for absolute bioavailability (100%) and pharmacokinetic profiling.

  • Preparation: Warm the mouse in a commercially available warming chamber (approx. 37°C) for 3–5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the mouse in a properly fitted restraint tube.

  • Injection: Using a 27G needle, insert the bevel up into the lateral tail vein at a shallow angle (approx. 10°).

  • Validation: Aspirate slightly to check for a flash of blood. Inject the NEPPC solution slowly (over 10–15 seconds) to prevent localized histamine release from the Tween-80 vehicle.

  • Post-Care: Apply gentle pressure to the injection site with sterile gauze until hemostasis is achieved.

Workflow B: Intraperitoneal (IP) Injection

Rationale: Preferred for routine, repeated dosing due to ease of access and rapid systemic absorption.

  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so the head is angled downward (approx. 30°) to displace the viscera cranially.

  • Injection: Identify the lower right quadrant of the abdomen (to avoid the cecum). Insert a 25G needle at a 30° angle.

  • Validation: Aspirate gently. If fluid (urine or intestinal contents) enters the hub, withdraw immediately and discard the syringe. If clear, inject the compound smoothly.

Biodistribution Admin Dosing (IV, IP, PO) Absorp Systemic Absorption (Micellar Release) Admin->Absorp PO / IP Circ Blood Plasma (Protein-Bound & Free) Admin->Circ IV (Direct) Absorp->Circ Portal / Lymphatic Target Target Tissue (CNS / Lymphoid) Circ->Target High Lipophilicity (BBB / Cell Membrane) Metab Hepatic CYP450 Metabolism Circ->Metab Hepatic Clearance Excrete Renal Excretion (Hydrophilic Metabolites) Metab->Excrete Oxidation / Conjugation

Figure 2: Systemic biodistribution and clearance pathways of NEPPC post-administration.

References

  • Turner PV, Brabb T, Pekow C, Vasbinder MA. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. URL: [Link][3]

  • Turner PV, Pekow C, Vasbinder MA, Brabb T. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. URL: [Link][2]

  • Pouton CW. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL: [Link][1]

  • Gopinathan S, O'Neill E, Rodriguez LA, Champ R, Phillips M, Nouraldeen A, et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods, 68(2), 284-295. URL: [Link][4]

Sources

Application

Application Notes and Protocols for the Synthesis and Evaluation of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as Novel Anti-Tuberculosis Agents

Abstract The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the urgent discovery of novel therapeutics with unique mechanisms of action. The imidazo[1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the urgent discovery of novel therapeutics with unique mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising "drug prejudice" scaffold in medicinal chemistry, yielding compounds with potent activity against Mycobacterium tuberculosis (Mtb). This guide provides a comprehensive technical overview and detailed protocols for the synthesis, characterization, and biological evaluation of a specific subclass: N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides. These compounds have demonstrated exceptional potency, with some analogues exhibiting low nanomolar activity against both drug-sensitive and resistant Mtb strains.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation anti-TB agents.

Scientific Rationale and Background

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has garnered significant attention for its broad therapeutic potential, including antibacterial, antiviral, and anti-inflammatory properties.[4][5][6] In the context of tuberculosis, its significance was solidified with the discovery that many IPA derivatives exert their potent antimycobacterial effect by targeting a novel and essential component of the Mtb electron transport chain.

Mechanism of Action: Targeting QcrB

Extensive research, including genome sequencing of resistant Mtb mutants, has established that imidazo[1,2-a]pyridine-3-carboxamides primarily target QcrB.[1][7][8] QcrB is the β-subunit of the ubiquinol-cytochrome c reductase (or bc1 complex), a critical enzyme in cellular respiration. Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP, the cell's primary energy currency, and a disruption of pH homeostasis.[7][9] This mechanism is distinct from most currently used anti-TB drugs, making IPAs highly effective against strains resistant to conventional therapies. The bacteriostatic effect observed is consistent with this mode of action.[9]

Causality of Design: The N-(2-phenoxy)ethyl Moiety

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. Early investigations into the IPA scaffold revealed that the carboxamide substituent at the 3-position of the imidazo[1,2-a]pyridine ring is essential for anti-TB activity.[1] Further exploration led to the design of derivatives bearing an N-(2-phenoxy)ethyl side chain.[3][10][11] This specific moiety was introduced to explore a larger chemical space and optimize physicochemical properties, which ultimately led to the identification of compounds with dramatically enhanced potency and favorable pharmacokinetic profiles.[2][3] This application note focuses on this synthetically accessible and highly potent chemical series.

Synthesis and Methodology

The synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides is a multi-step process that is both robust and amenable to diversification for SAR studies. The general pathway involves the initial construction of the core imidazo[1,2-a]pyridine-3-carboxylic acid, followed by an amide coupling reaction with the desired 2-phenoxyethanamine side chain.

General Synthetic Workflow

The overall synthetic strategy is depicted below. It begins with the cyclization of a substituted 2-aminopyridine with an α-haloketone derivative to form the heterocyclic core, followed by hydrolysis and amide bond formation.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Amide Coupling A Substituted 2-Aminopyridine C Imidazo[1,2-a]pyridine -3-carboxylate Ester A->C Reflux B Ethyl 2-bromoacetoacetate B->C D Imidazo[1,2-a]pyridine -3-carboxylic Acid C->D Base Hydrolysis (e.g., LiOH) F Final Product: N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine -3-carboxamide D->F Coupling Agents (EDC, DMAP) E Substituted 2-Phenoxyethanamine E->F

Caption: General two-step synthesis workflow.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (Intermediate I)

This protocol describes the synthesis of the core heterocyclic ester, a key intermediate. The classic Tschitschibabin reaction provides a reliable route.[12]

  • Reagents & Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methyl-2-aminopyridine (5.41 g, 50 mmol, 1.0 eq).

    • Add dimethylformamide (DMF, 100 mL) and stir until the solid dissolves.

    • Add ethyl 2-bromoacetoacetate (12.66 g, 60 mmol, 1.2 eq) dropwise to the solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • Work-up and Purification:

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

    • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to yield the pure ester intermediate as a solid.

Protocol 2.2.2: Synthesis of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (Intermediate II)

This step involves the saponification of the ester to the corresponding carboxylic acid.

  • Reagents & Setup:

    • In a 250 mL round-bottom flask, suspend the ester intermediate I (e.g., 8.72 g, 40 mmol, 1.0 eq) in a mixture of ethanol (80 mL) and water (40 mL).

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.52 g, 60 mmol, 1.5 eq).

  • Reaction:

    • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Acidify the solution to pH 3-4 by the slow addition of 2N hydrochloric acid (HCl). A precipitate will form.

    • Filter the resulting solid, wash with cold water, and dry in a vacuum oven at 60 °C to yield the carboxylic acid intermediate.

Protocol 2.2.3: Amide Coupling to Synthesize Final Compounds

This final step couples the carboxylic acid core with a substituted 2-phenoxyethanamine.

  • Reagents & Setup:

    • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid intermediate II (e.g., 1.90 g, 10 mmol, 1.0 eq) in anhydrous acetonitrile (40 mL).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.30 g, 12 mmol, 1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.24 g, 2 mmol, 0.2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired substituted 2-phenoxyethanamine (11 mmol, 1.1 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature for 16-24 hours. Monitor by TLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM, 50 mL) and wash sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the final N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols

To assess the potential of the synthesized compounds as anti-TB agents, a series of standardized in vitro assays must be performed. This includes determining the minimum inhibitory concentration (MIC) against Mtb and evaluating cytotoxicity to establish a selectivity index.

Biological Evaluation Workflow

Bio_Workflow cluster_0 Anti-TB Activity (MABA) cluster_1 Cytotoxicity Assay A Synthesized Compound Library B Prepare Stock Solutions (DMSO) A->B C Serial Dilution in 96-Well Plates B->C D Inoculate with Mtb H37Rv Culture C->D J Seed Vero Cells in 96-Well Plates K Add Compound Dilutions C->K E Incubate (7 days, 37°C) D->E F Add Resazurin Dye E->F G Incubate (24-48h) F->G H Read Results (Colorimetric/Fluorometric) G->H I Determine MIC H->I P Calculate Selectivity Index (SI = IC50 / MIC) I->P L Incubate (48-72h, 37°C, 5% CO2) K->L M Add Viability Reagent (e.g., Resazurin, MTT) L->M N Read Absorbance/ Fluorescence M->N O Calculate IC50 N->O O->P

Caption: Workflow for MIC and cytotoxicity determination.

Protocol: Minimum Inhibitory Concentration (MIC) using Resazurin Microplate Assay (REMA)

The REMA (also known as the Microplate Alamar Blue Assay or MABA) is a widely used, reliable, and low-cost colorimetric method for anti-TB drug screening.[13][14]

  • Preparation:

    • Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at 10 mg/mL.

    • In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate. The final column should contain no drug (growth control). Include wells with a standard drug like Rifampicin as a positive control.

  • Inoculation:

    • Grow Mycobacterium tuberculosis H37Rv to mid-log phase. Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth.

    • Add 100 µL of the diluted bacterial suspension to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with a plate sealer and incubate at 37 °C for 7 days.

  • Detection:

    • After incubation, add 30 µL of freshly prepared Resazurin solution (0.01% w/v in sterile water) to each well.

    • Re-incubate the plate at 37 °C for 24-48 hours.

  • Reading and Interpretation:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Protocol: Cytotoxicity Assay (IC₅₀ Determination)

It is critical to assess whether the compound's activity is specific to mycobacteria or due to general cytotoxicity. This is achieved by testing against a mammalian cell line, such as Vero (African green monkey kidney) cells.

  • Cell Culture:

    • Seed Vero cells in a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with no compound (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®) according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve. The Selectivity Index (SI) is then calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the mycobacteria.

Data Summary and Structure-Activity Relationship (SAR) Analysis

Systematic modification of the imidazo[1,2-a]pyridine core and the phenoxyethyl side chain allows for the elucidation of key structural features that govern anti-tubercular potency. The data below is representative of findings in the literature.[2][3][15]

Compound IDR¹ (at C6)R² (at C2)R³ (phenoxy)MIC (H37Rv) µMIC₅₀ (Vero) µMSelectivity Index (SI)
1 -CH₃-CH₃4-Br0.07> 50> 714
2 -CH₃-CH₃4-Cl0.09> 50> 555
3 -CH₃-CH₃4-F0.15> 50> 333
4 -CH₃-CH₃H0.55> 50> 90
5 -Cl-CH₃4-Br0.11> 50> 454
6 -CH₃-Ethyl4-Br0.05> 50> 1000
7 -CH₃-H4-Br> 10N/AN/A

Analysis of Structure-Activity Relationships:

  • Phenoxy Ring Substitution (R³): Halogen substituents at the para-position of the phenoxy ring, particularly bromo (Br) and chloro (Cl) groups, consistently lead to higher potency compared to an unsubstituted ring (compare compounds 1-3 with 4). This suggests that an electron-withdrawing group in this position is favorable for activity.

  • Imidazo[1,2-a]pyridine Core (R¹ & R²): Small alkyl groups, such as methyl (-CH₃) or ethyl (-Ethyl), at the C2 position are crucial for activity. Removal of this substituent (compound 7) results in a complete loss of potency. Substitution at the C6 position with either a methyl or chloro group appears to be well-tolerated (compare compounds 1 and 5).

  • Selectivity: The most potent compounds (e.g., 1, 2, 6) exhibit excellent selectivity indices, with IC₅₀ values against Vero cells significantly higher than their MIC values against Mtb. This indicates a high degree of specific activity against the mycobacterial target (QcrB) with low general cytotoxicity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Synthesis: Low yield in amide coupling step.Incomplete activation of the carboxylic acid; moisture in the reaction; poor quality coupling reagents.Ensure all glassware is oven-dried and the reaction is run under an inert (N₂) atmosphere. Use fresh, high-quality EDC and DMAP. Allow for a longer activation time before adding the amine.
Synthesis: Difficult purification of the final product.Byproducts from the coupling reaction; similar polarity of product and impurities.Wash the crude product thoroughly as described in the work-up to remove water-soluble reagents. Optimize the solvent system for column chromatography; a shallow gradient may be required for better separation.
Biology (REMA): All wells, including controls, turn pink.Bacterial contamination; incorrect inoculum density (too high).Ensure aseptic techniques are used throughout. Re-standardize the Mtb inoculum using McFarland standards.
Biology (REMA): No color change in any wells, including growth control.Inactive bacterial inoculum; expired or improperly stored resazurin dye.Use a fresh, mid-log phase culture of Mtb. Prepare the resazurin solution fresh on the day of use and store it protected from light.
Biology (Cytotoxicity): High variability between replicate wells.Uneven cell seeding; edge effects in the 96-well plate; compound precipitation.Ensure the cell suspension is homogenous before seeding. Avoid using the outermost wells of the plate. Check the solubility of the compounds in the final assay medium.

Conclusion and Future Directions

The N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides represent a highly promising and synthetically tractable class of anti-TB agents.[16][17][18] The protocols detailed herein provide a robust framework for their synthesis and in vitro evaluation. The excellent potency against drug-sensitive and resistant Mtb strains, coupled with high selectivity and a novel mechanism of action, underscores their potential for further development.[1][7] Future work should focus on comprehensive pharmacokinetic and in vivo efficacy studies in animal models of TB to validate their therapeutic potential.[18] Further optimization of the scaffold could also lead to compounds with improved metabolic stability and oral bioavailability, paving the way for a new generation of drugs to combat the global threat of tuberculosis.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. AIP Conference Proceedings.
  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PMC.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Design, synthesis, and biological evaluation of novel imidazo[1,2‐a]pyridinecarboxamides as potent anti‐tuberculosis agents.
  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PMC.
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PMC.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PubMed.
  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. pubs.rsc.org.
  • In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. PubMed.
  • Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. PubMed.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Screening and Evaluation of Anti-Tuberculosis Compounds.
  • Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting
  • Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters.
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candid
  • Identification of N-(2-Phenoxyethyl)imidazo[1,2- a]pyridine-3-carboxamides as New Antituberculosis Agents. PubMed.
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE.
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Publishing.
  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. PLOS.
  • In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis. Taylor & Francis Online.
  • Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-Ethyl-N-phenylpyridine-3-carboxamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-ethyl-N-phenylpyridine-3-carboxamide. This specific nicotinamide derivative presents unique synthetic challenges due to the steric hindrance and reduced nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-ethyl-N-phenylpyridine-3-carboxamide. This specific nicotinamide derivative presents unique synthetic challenges due to the steric hindrance and reduced nucleophilicity of the secondary aromatic amine (N-ethylaniline), combined with the moisture-sensitive nature of the nicotinoyl chloride intermediate. This guide is designed for researchers and drug development professionals to troubleshoot low yields, optimize reaction conditions, and understand the mechanistic causality behind each protocol step.

Part 1: Core Reaction Pathway & Mechanistic Bottlenecks

The most robust method for synthesizing this compound is the two-step acid chloride route. Direct coupling using carbodiimides (like EDC or DCC) often results in poor yields because N-ethylaniline is a weak nucleophile. The phenyl ring withdraws electron density via resonance, while the N-ethyl group provides significant steric bulk[1]. Therefore, converting nicotinic acid to the highly reactive nicotinoyl chloride is essential[2].

G NicotinicAcid Nicotinic Acid (Pyridine-3-carboxylic acid) Activation Activation (Oxalyl Chloride + cat. DMF) NicotinicAcid->Activation Step 1 AcidChloride Nicotinoyl Chloride Hydrochloride Activation->AcidChloride -CO, -CO2, -HCl Amidation Amidation N-Ethylaniline + DIPEA + cat. DMAP AcidChloride->Amidation Step 2 Product N-Ethyl-N-phenylpyridine- 3-carboxamide Amidation->Product -DIPEA·HCl

Two-step synthetic workflow for N-ethyl-N-phenylpyridine-3-carboxamide via acid chloride.

Part 2: Troubleshooting Guide & FAQs

Q1: My amidation yield is stalling at <40% despite using an excess of N-ethylaniline. What is causing this? Expert Answer: The primary cause is a combination of poor nucleophilicity and insufficient base. N-ethylaniline is a secondary aromatic amine; its nitrogen lone pair is delocalized into the phenyl ring, making it much less reactive than aliphatic amines[3]. Furthermore, when nicotinoyl chloride is formed, it exists as a hydrochloride salt (due to the basic pyridine nitrogen). If you do not add enough auxiliary base, the N-ethylaniline itself will act as a base, becoming protonated and completely unreactive. Solution: Ensure you are using at least 3.0 to 3.5 equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize both the pyridine-HCl salt and the HCl generated during the amidation. Additionally, add 0.1 equivalents of DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic transfer catalyst, forming a highly reactive, unhindered N-acylpyridinium intermediate that readily reacts with bulky amines.

Q2: I am observing significant amounts of unreacted nicotinic acid in the final mixture. What went wrong? Expert Answer: This indicates either incomplete formation of the acid chloride or premature hydrolysis back to the carboxylic acid. Nicotinoyl chloride is highly hygroscopic and susceptible to ambient moisture[2]. Solution: First, ensure strictly anhydrous conditions (flame-dried glassware, argon/nitrogen atmosphere, dry solvents). Second, add a catalytic amount of DMF (N,N-dimethylformamide) during the chlorination step. DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, which is the actual active species that converts the acid to the acid chloride rapidly and completely.

Q3: Can I use standard peptide coupling reagents (HATU, EDC) instead of forming the acid chloride to avoid harsh conditions? Expert Answer: While EDC/HOBt is a standard for primary amines[1], the steric hindrance of N-ethylaniline makes these reactions sluggish. The O-acylisourea intermediate formed by EDC can undergo a detrimental N-acyl urea rearrangement before the weak N-ethylaniline nucleophile can attack, permanently killing the active ester. Solution: If you must avoid acid chlorides, use highly reactive uronium salts like HATU with prolonged heating (e.g., 60°C in DMF). However, for maximum yield and scalability, the acid chloride route remains superior for secondary aromatic amines[4].

Q4: How do I eliminate the dark, tarry byproducts formed during the thionyl chloride reflux? Expert Answer: Refluxing nicotinic acid in neat thionyl chloride (SOCl₂) often leads to thermal degradation and tar formation, complicating purification. Solution: Switch your activation reagent to Oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at 0°C to room temperature. Oxalyl chloride is milder, and its byproducts are entirely gaseous (CO, CO₂, HCl). The cessation of gas evolution serves as a self-validating visual indicator that the activation step is complete.

Part 3: Optimized Experimental Protocol

This protocol utilizes oxalyl chloride for clean activation and DMAP catalysis to overcome the steric hindrance of N-ethylaniline.

Step 1: Preparation of Nicotinoyl Chloride Hydrochloride
  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend Nicotinic acid (10.0 mmol, 1.23 g) in anhydrous Dichloromethane (DCM, 30 mL).

  • Catalyst Addition: Add 3 drops of anhydrous DMF.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add Oxalyl chloride (12.0 mmol, 1.05 mL) dropwise over 10 minutes.

  • Reaction (Self-Validating): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. Validation: The reaction is complete when the vigorous evolution of gas (CO/CO₂) ceases and the suspension turns into a clear or slightly cloudy solution.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. The resulting off-white solid is nicotinoyl chloride hydrochloride. Do not expose to air; proceed immediately to Step 2.

Step 2: DMAP-Catalyzed Amidation
  • Amine Preparation: In a separate flame-dried flask, dissolve N-Ethylaniline (11.0 mmol, 1.33 g), N,N-Diisopropylethylamine (DIPEA, 35.0 mmol, 6.1 mL), and DMAP (1.0 mmol, 0.12 g) in anhydrous DCM (20 mL). Cool to 0 °C.

  • Coupling: Resuspend the crude nicotinoyl chloride hydrochloride from Step 1 in anhydrous DCM (15 mL) and add it dropwise to the amine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

Step 3: Workup and Purification
  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (30 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted N-ethylaniline and DMAP, followed by brine (30 mL). Note: Ensure the HCl wash is brief to prevent protonation and extraction of the product into the aqueous layer.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20% to 50% Ethyl Acetate in Hexanes) to yield the pure N-ethyl-N-phenylpyridine-3-carboxamide.

Part 4: Quantitative Data Comparison

The following table summarizes the expected outcomes when applying different synthetic strategies to this specific sterically hindered coupling.

Activation MethodBaseCatalystSolventTemp / TimeTypical YieldPrimary Issue / Observation
EDC / HOBtTEA (2 eq)NoneDMF25°C / 24h15 - 25%Sluggish reaction; N-acyl urea rearrangement dominates.
HATUDIPEA (3 eq)NoneDMF60°C / 18h55 - 65%Better conversion, but expensive for scale-up.
SOCl₂ (Reflux)TEA (3 eq)NoneToluene80°C / 12h40 - 50%Tarry byproducts; difficult purification.
Oxalyl Chloride DIPEA (3.5 eq) DMAP (0.1 eq) DCM 25°C / 12h 85 - 92% Clean conversion; DMAP overcomes steric bulk.

References[3] Title: Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization | Source: rsc.org | URL:Click here for verification[1] Title: Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - MDPI | Source: mdpi.com | URL:Click here for verification[2] Title: Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol - Benchchem | Source: benchchem.com | URL:Click here for verification[4] Title: tepzz¥z_zz7a_t - ep 3 101 007 a1 - Googleapis.com | Source: googleapis.com | URL:Click here for verification

Sources

Optimization

Optimizing dosage for N-ethyl-N-phenylpyridine-3-carboxamide in cell culture

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with N-ethyl-N-phenylpyridine-3-carboxamide (NEPPC) —a synthetic nicotinamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with N-ethyl-N-phenylpyridine-3-carboxamide (NEPPC) —a synthetic nicotinamide derivative and small-molecule antagonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt).

Because RORγt is the master transcription factor for T helper 17 (Th17) cells, NEPPC is primarily utilized in in vitro assays to inhibit IL-17A production and block Th17 differentiation[1]. Optimizing the dosage of this compound requires a delicate balance between achieving target saturation and avoiding off-target T cell cytotoxicity.

Module 1: Core Principles & Dosage Strategy (FAQs)

Q: What is the primary mechanism of NEPPC, and how does it dictate my dosing strategy? A: NEPPC functions as an allosteric or orthosteric inhibitor of the RORγt ligand-binding domain (LBD). By binding to RORγt, it prevents the recruitment of coactivators necessary for the transcription of Il17a, Il17f, and Il23r [2]. Because the compound must outcompete endogenous ligands (like sterols) and block a highly active transcriptional network driven by STAT3, your dosing strategy must ensure intracellular accumulation before the Th17 polarizing cytokines (IL-6, TGF-β) fully lock in the cellular phenotype.

Q: How should I prepare and store the NEPPC stock solution to ensure reproducible dosing? A: NEPPC is highly hydrophobic. You must dissolve it in 100% anhydrous DMSO to create a concentrated stock (typically 10 mM).

  • Causality: Aqueous buffers will cause immediate micro-precipitation of the compound, drastically reducing the effective molarity and leading to false-negative results in your assays.

  • Storage: Aliquot the 10 mM stock into single-use vials and store at -80°C. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which degrades the compound and alters its solubility.

Module 2: Troubleshooting Common Experimental Issues

Issue: I am seeing a complete loss of CD4+ T cell viability at higher doses (>10 µM). Is the compound toxic? Resolution: You are likely exceeding the specific therapeutic window of the compound or introducing DMSO toxicity.

  • Check your DMSO final concentration: T cells are highly sensitive to DMSO. The final concentration of DMSO in your culture media must never exceed 0.1% (v/v). If you are dosing at 10 µM from a 1 mM stock, you are adding 1% DMSO, which will cause widespread apoptosis independent of NEPPC.

  • Establish a CC50 vs. IC50 window: Always run a parallel cell viability assay (e.g., WST-1 or a fixable viability dye for flow cytometry) [3]. A well-optimized RORγt inhibitor typically shows an IC50 for IL-17A inhibition in the 50–500 nM range, while the CC50 (cytotoxic concentration) should be >10 µM.

Issue: My IL-17A inhibition is inconsistent across biological replicates. Resolution: Inconsistent inhibition is usually a kinetic or protein-binding issue.

  • Timing of Administration: Do not pre-incubate the cells with polarizing cytokines. Add NEPPC to the culture media concurrently with or 30 minutes prior to adding the Th17 cytokine cocktail (IL-6, TGF-β, IL-23). If RORγt is already actively transcribing target genes for 24 hours, the apparent IC50 of your compound will artificially shift higher [4].

  • Serum Protein Binding: NEPPC can bind to albumin in Fetal Bovine Serum (FBS). If your replicates use different batches of FBS, the free (unbound) fraction of the drug will vary. We recommend using a single, heat-inactivated, standardized batch of FBS (typically 10%) for all comparative dose-response curves.

Module 3: Quantitative Data & Reference Ranges

To establish a self-validating assay, your experimental design must include a full dose-response curve rather than a single-point dose. Below is a summary of the optimized parameters for NEPPC in a standard 96-well human or murine Th17 differentiation assay.

ParameterRecommended Range / ValueScientific Rationale
Stock Concentration 10 mM in 100% DMSOEnsures complete solubility; minimizes DMSO volume transferred to culture.
Working Concentration Range 10 nM to 5 µM (1:3 serial dilutions)Captures the full sigmoidal dose-response curve to accurately calculate the IC50.
Expected IC50 (IL-17A) 50 nM – 250 nM
Max DMSO Tolerance ≤ 0.1% final volumePrevents solvent-induced T cell apoptosis and baseline shifts.
Incubation Time 72 to 96 hoursAllows sufficient time for naive CD4+ T cells to differentiate and secrete detectable IL-17A.

Module 4: Visualizations of Mechanism and Workflow

Mechanism Cytokines Th17 Cytokines (IL-6, TGF-β) STAT3 STAT3 Phosphorylation Cytokines->STAT3 RORgt RORγt Activation STAT3->RORgt IL17 IL-17A Transcription RORgt->IL17 NEPPC NEPPC (Antagonist) NEPPC->RORgt Allosteric Block

RORγt Signaling Pathway and NEPPC Intervention Mechanism

Workflow Step1 1. Isolate Naive CD4+ T Cells Step2 2. Plate on Anti-CD3/CD28 Matrix Step1->Step2 Step3 3. Add NEPPC (Serial Dilutions) Step2->Step3 Step4 4. Add Th17 Cytokine Cocktail Step3->Step4 Step5 5. Incubate 72-96h (37°C, 5% CO2) Step4->Step5 Step6 6. Readout: Flow Cytometry & ELISA Step5->Step6

Experimental Workflow for NEPPC Dosage Optimization in Cell Culture

Module 5: Self-Validating Experimental Protocol

To ensure trustworthiness in your data, this protocol incorporates internal controls (Th0 condition and viability staining) to validate that IL-17A reduction is due to specific RORγt antagonism, not general immunosuppression or cell death.

Step 1: Plate Preparation

  • Coat a 96-well U-bottom tissue culture plate with 2 µg/mL anti-CD3 antibody in sterile PBS.

  • Incubate overnight at 4°C. Wash twice with sterile PBS prior to use.

Step 2: Compound Dilution (The "Self-Validating" Step)

  • Prepare a 10 mM stock of NEPPC in DMSO.

  • Create a 1000X intermediate dilution series in 100% DMSO (e.g., 5 mM, 1.66 mM, 0.55 mM, etc.).

  • Dilute each intermediate 1:100 into complete RPMI medium (this brings DMSO to 1%).

  • Causality Check: Include a "Vehicle Control" well containing only 1% DMSO in RPMI, and a "Positive Control" well containing a known RORγt inhibitor (e.g., 2 µM Digoxin or SR1001) [5].

Step 3: Cell Seeding and Treatment

  • Isolate naive CD4+ T cells from PBMCs or murine splenocytes using magnetic bead sorting (>95% purity required).

  • Resuspend cells in complete RPMI containing 2 µg/mL soluble anti-CD28 antibody.

  • Add 100 µL of the cell suspension (approx. 1×105 cells) to the coated wells.

  • Add 20 µL of your diluted NEPPC compounds (from Step 2.3) to the respective wells. Note: The 1% DMSO is now diluted 1:10, resulting in a safe 0.1% final DMSO concentration.

Step 4: Cytokine Polarization

  • Immediately add 80 µL of a 2.5X Th17 polarizing cocktail (final well concentrations: 20 ng/mL IL-6, 1 ng/mL TGF-β, 10 ng/mL IL-23, and neutralizing antibodies against IFN-γ and IL-4).

  • Control: For "Th0" control wells, add complete RPMI instead of the cytokine cocktail. This validates the baseline of your assay.

  • Incubate for 72–96 hours at 37°C, 5% CO2​ .

Step 5: Readout

  • Centrifuge the plate and collect the supernatant for IL-17A quantification via ELISA.

  • Resuspend the cell pellet and stain with a Fixable Viability Dye (e.g., Zombie Aqua) and anti-CD4. Fix, permeabilize, and stain intracellularly for IL-17A and RORγt.

  • Analysis: A successful NEPPC dose-response will show a dose-dependent decrease in the percentage of IL-17A+ cells without a significant decrease in the percentage of live CD4+ cells.

References
  • European Patent Office. (2015). EP 3 101 007 A1: ROR GAMMA (RORY) MODULATORS. Retrieved from[Link][1]

  • Xiao, S., et al. (2014). Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 40(4), 477-489. Retrieved from[Link][2]

  • Saenz, S. A., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS One, 16(3), e0248034. Retrieved from[Link][3]

  • NIH Molecular Libraries Program. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. Retrieved from[Link][4]

  • Huh, J. R., et al. (2011). Digoxin and its derivatives suppress TH17 cell differentiation by antagonizing RORγt activity. Nature, 472(7344), 486-490. Retrieved from[Link][4]

Sources

Troubleshooting

Optimization of pyridine carboxamide scaffold for Mycobacterium tuberculosis

Welcome to the Pyridine Carboxamide Scaffold Optimization Support Center . This technical portal is designed for drug development professionals and researchers working on the optimization of pyridine carboxamides against...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Carboxamide Scaffold Optimization Support Center . This technical portal is designed for drug development professionals and researchers working on the optimization of pyridine carboxamides against Mycobacterium tuberculosis (Mtb).

Below, you will find expert-curated FAQs, self-validating experimental workflows, and troubleshooting matrices to help you navigate the complex pharmacology of this promising antitubercular scaffold.

Knowledge Base: Mechanism of Action & Target Identification

Q: Why does my pyridine carboxamide derivative show weak bacteriostatic activity in standard 7H9 broth, but potent bactericidal activity in THP-1 macrophages? This discrepancy is a hallmark of host-directed or condition-specific prodrugs. Recent phenotypic screens of the Pathogen Box library identified pyridine carboxamides (e.g., MMV687254) that exhibit this exact profile[1]. The causality lies in the intracellular environment: these compounds require hydrolysis by the mycobacterial amidase AmiC. Once cleaved, the resulting metabolites (e.g., 5-butyl-2-pyridinecarboxylic acid) induce host-cell autophagy, leading to rapid intracellular bacterial clearance[1]. The standard 7H9 broth lacks the host macrophage machinery, rendering the compound only weakly bacteriostatic in vitro.

Q: How do I determine if my compound is activated by AmiC or KatG? Pyridine carboxamides frequently act as prodrugs, but their activation pathways diverge based on structural nuances. Pyridine-4-carboxamides often mimic isoniazid (INH) and are activated by the catalase-peroxidase KatG to form NAD-adducts that inhibit InhA[2]. Conversely, other derivatives rely on AmiC-dependent hydrolysis[3]. Self-Validation Strategy: You must counter-screen your lead compounds against Mtb strains harboring the KatG S315T mutation. If the compound retains activity, it is KatG-independent. Subsequently, perform whole-genome sequencing (WGS) on spontaneous resistant mutants generated against your compound; mutations mapping to amiC confirm the amidase-dependent pathway.

Pathway cluster_AmiC AmiC-Dependent Pathway cluster_KatG KatG-Dependent Pathway Prodrug Pyridine Carboxamide Scaffold (Prodrug) AmiC AmiC Amidase Hydrolysis Prodrug->AmiC KatG KatG Catalase-Peroxidase Activation Prodrug->KatG Metabolites Active Metabolites AmiC->Metabolites Autophagy Host Macrophage Autophagy Induction Metabolites->Autophagy Bactericidal Intracellular Bactericidal Effect Autophagy->Bactericidal Adduct NAD-Adduct Formation KatG->Adduct InhA InhA Inhibition Adduct->InhA CellWall Cell Wall Disruption InhA->CellWall

Fig 1: Divergent prodrug activation pathways of pyridine carboxamides in M. tuberculosis.

Knowledge Base: Scaffold Optimization & SAR

Q: What are the critical structural handles for optimizing the pyridine carboxamide scaffold? Structure-Activity Relationship (SAR) optimization must balance mycobacterial cell wall permeability with prodrug recognition.

  • Amide Linkage: The carboxamide bond is strictly required for AmiC-dependent compounds. Bioisosteric replacement of the amide nitrogen often abolishes activity because the amidase enzyme can no longer cleave the prodrug[4].

  • Pyridine Ring Substitutions: Bulky alkyl groups (e.g., the 5-butyl group in MMV687254) significantly enhance lipophilicity (LogP), driving better penetration through the mycolic acid layer of the mycobacterial cell envelope[4].

  • Selectivity: Ensure your optimized leads are counter-screened against ESKAPE pathogens. True Mtb-specific prodrugs will show >50 µM MIC against ESKAPE pathogens due to the absence of specific mycobacterial activating enzymes[5].

Self-Validating Protocols & Troubleshooting

Protocol A: AmiC-Dependent Prodrug Cleavage & Metabolite Profiling

To definitively prove your compound is an AmiC-dependent prodrug, you must demonstrate its hydrolysis in vitro using live mycobacteria.

  • Culture Preparation: Grow M. bovis BCG or Mtb H37Rv to mid-log phase (OD600 ~0.6) in standard Middlebrook 7H9 broth.

  • Matrix Exchange (Critical Step): Wash the bacterial pellet twice and resuspend in 1X PBS. Causality: 7H9 broth contains high concentrations of albumin and complex salts that cause severe ion suppression during downstream LC-MS analysis. PBS ensures a clean matrix for metabolite detection.

  • Compound Incubation: Spike the suspension with 100 µM of the pyridine carboxamide lead and incubate at 37°C for 24 hours.

  • Extraction & Analysis: Pellet the bacteria. Extract the supernatant using a 1:1 acetonitrile precipitation method. Analyze via LC-MS/MS to detect the parent mass and the predicted hydrolyzed carboxylic acid and amine fragments.

  • Self-Validation Control: Run a parallel assay using heat-killed Mtb. If hydrolysis occurs in the live culture but not the heat-killed culture, the cleavage is enzymatically driven.

Protocol B: Macrophage Autophagy Reversal Assay

To verify if intracellular bactericidal activity is driven by host autophagy rather than direct toxicity.

  • Macrophage Priming: Differentiate THP-1 monocytes in 96-well plates using 50 ng/mL PMA for 24 hours, followed by a 24-hour resting phase in fresh media.

  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.

  • Treatment & Internal Control: Wash away extracellular bacteria with PBS. Apply the test compound. Self-Validation Step: In a parallel set of wells, co-treat the infected macrophages with the test compound AND 100 nM Bafilomycin A1 (a known autophagy inhibitor).

  • Lysis and CFU Enumeration: At Day 0 and Day 4, lyse the macrophages with 0.1% Triton X-100 and plate serial dilutions on 7H10 agar.

  • Data Interpretation: Causality: If the compound reduces CFU counts at Day 4, but this reduction is entirely reversed in the presence of Bafilomycin A1, the mechanism of action is definitively linked to host-directed autophagy[1].

Workflow Screen Phenotypic Screening (Mtb H37Rv) Triage Counter-Screening (ESKAPE & Tox) Screen->Triage Mutants Resistant Mutant Generation Triage->Mutants WGS Whole Genome Sequencing Mutants->WGS Macrophage Intracellular Efficacy WGS->Macrophage

Fig 2: Standard workflow for the phenotypic triage and mechanistic deconvolution of hits.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High MIC in 7H9, but active in WGS mutants Compound is a prodrug requiring host-cell factors.Transition immediately to THP-1 macrophage infection assays to assess true efficacy.
No resistant mutants generated Compound may have multiple targets or poor solubility at high concentrations.Evaluate compound solubility in 7H9. Try step-wise selection starting at 1.5x MIC instead of 4x MIC.
Compound active against ESKAPE panel Loss of mycobacterial specificity; likely a general membrane disruptor.Deprioritize compound. Check CC50 in Vero/HepG2 cells; it is likely highly cytotoxic.

Quantitative Data Center

The following table summarizes the biological profiling of benchmark pyridine carboxamides to guide your SAR expectations[2][6][7].

Compound / ScaffoldPrimary ActivatorIn Vitro MIC (µM)Macrophage MIC (µM)Cytotoxicity (CC50, µM)Primary Mechanism
MMV687254 AmiC Amidase1.56 - 3.12< 1.0> 50Autophagy Induction
Compound 127-09 KatG Peroxidase0.6N/A> 100InhA Inhibition
Isoniazid (INH) KatG Peroxidase0.150.15> 100InhA Inhibition
Ethionamide (ETH) EthA Monooxygenase1.51.5> 50InhA Inhibition

References

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[Link]

  • Biological Profiling Enables Rapid Mechanistic Classification of Phenotypic Screening Hits and Identification of KatG Activation-Dependent Pyridine Carboxamide Prodrugs With Activity Against Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology.[Link]

  • Pyridine carboxamides as potential TB drugs. Biotech Consortium India Limited (BCIL).[Link]

Sources

Optimization

Technical Support Center: Refinement of Amidation Conditions for Pyridine-3-Carboxamide Synthesis

Welcome to the technical support center for the synthesis of pyridine-3-carboxamide, also known as nicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyridine-3-carboxamide, also known as nicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this critical amidation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during the synthesis of pyridine-3-carboxamide.

Q1: What are the primary methods for synthesizing pyridine-3-carboxamide from pyridine-3-carboxylic acid (nicotinic acid)?

There are three main strategies, each with distinct advantages and challenges:

  • Activated Amide Coupling: This is the most common laboratory-scale method. It involves activating the carboxylic acid with a coupling agent to form a highly reactive intermediate, which is then readily attacked by an amine (e.g., ammonia or an ammonium salt). Common activators include carbodiimides (EDC, DCC), phosphonium salts (PyBOP, HBTU), and uronium salts (HATU).[1][2] This approach offers mild reaction conditions and high yields.

  • Acyl Chloride Formation: A robust, traditional two-step method. Nicotinic acid is first converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride is then reacted with an amine. This method is often high-yielding but can be harsh and may not be suitable for sensitive substrates.

  • Direct Thermal/Catalytic Amidation: This "greener" approach involves the direct condensation of the carboxylic acid and amine at elevated temperatures, often with a catalyst and the removal of water to drive the reaction forward.[1][3] Boron-based catalysts, such as boric acid or specific arylboronic acids, have proven effective for this transformation under milder conditions than uncatalyzed thermal methods.[4][5][6]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields are a frequent issue and typically stem from one of several factors:

  • Inefficient Carboxylic Acid Activation: The core of the reaction. If the coupling agent is degraded, used in insufficient quantity, or if the reaction conditions (e.g., temperature, solvent) are suboptimal, the activated intermediate will not form efficiently.[1][2]

  • Presence of Water: Many coupling reactions are dehydrative. Trace amounts of water in solvents or reagents can hydrolyze the activated intermediate or the coupling agent itself, halting the reaction.[2][4] The use of molecular sieves is often essential.[4]

  • Poor Nucleophilicity of the Amine: While less of an issue with ammonia, if you are synthesizing a substituted amide with a sterically hindered or electron-poor amine, the nucleophilic attack may be slow or inefficient.

  • Side Reactions: Competing reactions, such as the formation of an inactive N-acylurea when using carbodiimides without an additive, can consume the activated intermediate.[7]

  • Product Degradation: Prolonged reaction times or excessive heat can lead to product degradation or polymerization, especially under harsh conditions.[8][9]

Q3: How do I choose the right coupling agent for my reaction?

The choice depends on factors like scale, desired purity, cost, and the sensitivity of your starting materials.

Coupling Agent ClassExamplesProsCons
Carbodiimides EDC, DCC, DICCost-effective, widely used.[10]Can cause racemization in chiral acids; byproducts (ureas) can be difficult to remove (especially for DCC).[7]
Phosphonium Salts PyBOP, BOPHigh efficiency, fast reaction times, low racemization.More expensive, generate phosphine oxide byproducts.
Aminium/Uronium Salts HBTU, HATUVery efficient, fast, low racemization.[7]Can react with free amine if used in excess.[7]
Boron-Based Catalysts Boric Acid, Arylboronic AcidsCatalytic (not stoichiometric), environmentally benign.[4][6]Often require higher temperatures and azeotropic removal of water.[5]

Expert Tip: For general-purpose synthesis, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® is an excellent starting point. The urea byproduct of EDC is water-soluble, simplifying purification, and the additive enhances reaction rates while suppressing side reactions.[1][10]

Q4: What is the best way to monitor the progress of my amidation reaction?

Thin-Layer Chromatography (TLC) is the most practical and widely used method for real-time monitoring.[9] Spot the reaction mixture alongside pure samples of your starting nicotinic acid and the amine. The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new spot for the product is prominent. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[11]

Q5: My crude product is impure. What are the recommended purification strategies?

Purification of pyridine-3-carboxamide typically involves one or a combination of the following techniques:

  • Acid-Base Extraction: This is highly effective for removing unreacted starting materials during the workup. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted basic amines, while washing with a dilute base (e.g., sat. NaHCO₃) will remove unreacted nicotinic acid.[9]

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material.[9] Ethanol or ethyl acetate are common choices.

  • Silica Gel Column Chromatography: This is a reliable method for separating the product from non-polar byproducts or impurities with different polarity.[9][12]

Section 2: In-Depth Troubleshooting Guide

Use this guide when facing specific experimental hurdles that require a more detailed diagnosis.

Problem Potential Cause Recommended Solution & Explanation
1. Low or No Product Formation A. Ineffective Carboxylic Acid Activation Verify Reagent Quality: Ensure coupling agents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent. Check Temperature: Some activations are performed at 0 °C to control reactivity and minimize side reactions before warming to room temperature for the coupling step.
B. Presence of Water (Inhibition) Use Anhydrous Conditions: Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).[9] Add a Dehydrating Agent: Incorporate activated 4Å molecular sieves into the reaction mixture. This is especially critical for boronic acid-catalyzed amidations.[4]
C. Incorrect Order of Addition Pre-activation is Key: For most coupling reactions, the carboxylic acid, coupling agent, and any additives (like HOBt) should be stirred together in the solvent for a period (15-30 min) before adding the amine. This "pre-activation" step ensures the activated species is formed before the nucleophile is introduced, maximizing efficiency.[4]
2. Significant Unreacted Starting Material in Final Product A. Insufficient Reagent Equivalents Review Stoichiometry: Ensure the limiting reagent is appropriate for your goal. Using a slight excess (1.1 equivalents) of the non-limiting, less expensive reagent can help drive the reaction to completion.[9]
B. Poor Solubility Choose an Appropriate Solvent: Ensure all starting materials are fully dissolved. Common solvents for amidation include Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF). If solubility is an issue in one, try another or a solvent mixture.
C. Reaction Not at Completion Increase Reaction Time/Temperature: Monitor via TLC. If starting material persists after several hours, consider extending the reaction time or gently warming the mixture (e.g., to 40 °C), provided the reagents and product are stable at that temperature.[9]
3. Major Byproduct Formation A. N-Acylurea Formation (with Carbodiimides) Use an Additive: The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. Adding HOBt or Oxyma intercepts the intermediate to form an active ester, which prevents this rearrangement and reacts more cleanly with the amine.[1][7]
B. Colored Impurities Work Under Inert Atmosphere: Pyridine derivatives can be susceptible to oxidation. Running the reaction under nitrogen or argon can prevent the formation of colored impurities.[9] Use Purified Reagents: Ensure starting materials and solvents are pure and free from contaminants.
C. Tarry Substance / Polymerization Control Temperature: This often indicates decomposition or polymerization due to excessive heat.[8] Maintain strict temperature control, especially during exothermic steps. Gradual Addition: Add reagents slowly, particularly if the reaction is highly exothermic, to prevent localized overheating.[8]

Section 3: Key Experimental Protocols

These protocols provide detailed, validated starting points for your experiments.

Protocol 1: EDC/HOBt Mediated Synthesis of Pyridine-3-carboxamide

This is a reliable and widely applicable protocol for lab-scale synthesis.

Materials:

  • Pyridine-3-carboxylic acid (nicotinic acid)

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add pyridine-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and ammonium chloride (1.2 eq.).

  • Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration relative to the acid).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA or TEA (2.5 eq.) dropwise to the stirred suspension.

  • In a separate container, dissolve EDC·HCl (1.2 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the nicotinic acid is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.

Section 4: Visualized Workflows and Mechanisms

Understanding the process flow and reaction pathways is crucial for effective troubleshooting.

General Troubleshooting Workflow for Low Yield

Caption: A flowchart for diagnosing low-yield amidation reactions.

Mechanism: EDC/HOBt Coupling Pathway

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: HOBt Interception cluster_2 Step 3: Amide Formation cluster_3 Side Reaction (No HOBt) RCOOH Nicotinic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC O_acylisourea_2 O-Acylisourea Intermediate O_acylisourea_3 O-Acylisourea Intermediate HOBt HOBt Active_Ester HOBt Active Ester (Stable, Reactive) Urea_EDC Water-Soluble Urea Active_Ester_2 HOBt Active Ester O_acylisourea_2->Active_Ester + HOBt Amine Amine (R'-NH₂) Amide Product Amide (R-CONH-R') HOBt_regen HOBt (Regenerated) Active_Ester_2->Amide + Amine N_acylurea N-Acylurea (Unreactive Byproduct) O_acylisourea_3->N_acylurea Rearrangement

Caption: The role of HOBt in preventing side reactions during EDC coupling.

References

  • Kim, J., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. [Link]

  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Wang, X., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Gricman, L., et al. (2017). Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Li, Q., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

  • Wang, T., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. [Link]

  • Google Patents. (2006). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Google Patents. (1926). Process for the manufacture of pyridine-3-carboxylic acid amides.
  • Xu, X., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry. [Link]

  • Kawano, S., et al. (2019). Amidation reaction of carboxylic acid with formamide derivative using SO3•pyridine. Keio University. [Link]

  • Google Patents. (1949). Nicotinic acid amide and processes.
  • Charville, H., et al. (2011). The Thermal Amidation of Carboxylic Acids Revisited. ResearchGate. [Link]

  • Google Patents. (1942). Preparation of nicotinic acid amide.
  • Gernigon, N., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry. [Link]

  • Lundberg, H., et al. (2011). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC. [Link]

  • Abdel-Mottaleb, Y., et al. (2025). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Semantic Scholar. [Link]

  • Ramachandran, P. V., et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. [Link]

  • Kumar, S., et al. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ACS Publications. [Link]

  • Check, C. T., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Publications. [Link]

  • Google Patents. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Huff, J. W. (1947). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. SciSpace. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]

  • Check, C. T., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. [Link]

  • Yarhosseini, M., et al. (2017). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. ResearchGate. [Link]

  • Roslan, N. A., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

  • Wang, B., et al. (2017). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. [Link]

  • Al-Obaid, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-phenylpyridine-3-carboxamide and 6-acetyl-1H-indazole as Novel Inhibitors of Dengue Virus Replication

A Technical Guide for Drug Development Professionals The relentless global spread of Dengue virus (DENV), a mosquito-borne flavivirus, underscores the urgent need for effective antiviral therapies.[1][2][3][4] With no ap...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

The relentless global spread of Dengue virus (DENV), a mosquito-borne flavivirus, underscores the urgent need for effective antiviral therapies.[1][2][3][4] With no approved specific treatments currently available, the scientific community is actively exploring novel small molecules that can disrupt the viral life cycle.[1][3] This guide provides an in-depth, objective comparison of two promising lead compounds, N-phenylpyridine-3-carboxamide (NPP3C) and 6-acetyl-1H-indazole (6A1HI), identified from a fragment-based library screening for their potent anti-DENV activity.[1][2]

This document delves into their comparative antiviral efficacy, mechanism of action, and spectrum of activity, supported by experimental data. We further provide detailed protocols for the key assays used in their evaluation, offering a practical resource for researchers in the field.

Chemical Structures and Core Properties

NPP3C and 6A1HI were identified as the most promising candidates from a screening of 1,604 chemically diverse fragment-based compounds.[1][3] Their chemical structures are presented below.

  • N-phenylpyridine-3-carboxamide (NPP3C): A compound featuring a central carboxamide core linking a pyridine and a phenyl group.

  • 6-acetyl-1H-indazole (6A1HI): An indazole derivative with an acetyl group at the 6th position of the bicyclic ring.

Comparative Antiviral Performance

Both compounds demonstrate potent inhibition of Dengue virus in cell culture, with comparable half-maximal effective concentrations (EC50). However, they exhibit key differences in their antiviral spectrum and the magnitude of their effect on viral particle production.

CompoundChemical StructureDENV EC50CC50Selectivity Index (SI)Antiviral Spectrum
N-phenylpyridine-3-carboxamide (NPP3C) Chemical structure of N-phenylpyridine-3-carboxamide
7.1 µM (±0.1)[1]>150 µM[1]>21.1Broad-spectrum Flavivirus (DENV, WNV, ZIKV)[1][2]6-acetyl-1H-indazole (6A1HI) Chemical structure of 6-acetyl-1H-indazole6.5 µM (±2.8)[1]>150 µM[1]>23.0DENV-specific[1][2]

Key Insights from Performance Data:

  • Potency: Both compounds exhibit single-digit micromolar potency against DENV, making them viable leads for further optimization.[1]

  • Cytotoxicity: A crucial aspect of any antiviral candidate is its safety profile. Both NPP3C and 6A1HI show negligible cytotoxicity at concentrations well above their effective doses, as indicated by their high CC50 values (>150 µM) and favorable selectivity indices.[1]

  • Impact on Viral Titer: While both are effective, 6A1HI demonstrated a more profound impact on the production of infectious DENV particles, reducing the viral titer by up to 1,000-fold.[1][2][3] This suggests a highly efficient disruption of a critical step in the viral life cycle.

  • Antiviral Spectrum: A significant differentiator is their activity against other flaviviruses. NPP3C shows broader activity, inhibiting West Nile Virus (WNV) and Zika Virus (ZIKV), which could be advantageous for developing a pan-flavivirus inhibitor.[1][2] Conversely, the DENV-specific nature of 6A1HI could offer a more targeted therapeutic approach with potentially fewer off-target effects.[1][2]

Mechanism of Action: Targeting Viral RNA Replication

Understanding how these compounds work is fundamental to their development. Experimental evidence pinpoints the viral RNA replication step as the specific target for both NPP3C and 6A1HI.[1][2][3] This was elucidated through a series of logical and validated experimental approaches.

Experimental Workflow for Mechanism of Action Studies

G cluster_0 Initial Observation cluster_1 Time-of-Drug-Addition Assay cluster_2 DENV Subgenomic Replicon Assay cluster_3 Control Experiments A Potent DENV Inhibition in Reporter Assay B Add compound at different times post-infection A->B Investigate which stage C Measure viral replication at endpoint (e.g., 48h) B->C D Result: Inhibition lost if added late in cycle C->D E Conclusion: Targets a post-entry step D->E F Replicon contains only non-structural proteins required for RNA replication E->F Confirm specific replication step G Electroporate replicon RNA into host cells F->G H Treat with compound G->H I Result: Luciferase signal (replication) is inhibited H->I J Conclusion: Compound directly impedes RNA replication I->J K Viral Translation Assay (replication-incompetent replicon) J->K Rule out other mechanisms M Replication Organelle Biogenesis Assay J->M L Result: No inhibition of translation K->L N Result: No effect on formation of replication organelles M->N

Caption: Workflow to identify the inhibitory mechanism of NPP3C and 6A1HI.

Time-of-drug-addition experiments revealed that the antiviral efficacy of both compounds was significantly diminished if their addition was delayed post-infection, indicating that they act on a post-entry stage of the viral life cycle.[1][2][3] To further dissect this, researchers utilized a DENV subgenomic replicon system. These replicons are engineered viral genomes that can replicate their RNA but cannot produce new infectious particles. Both NPP3C and 6A1HI effectively inhibited the replication of these replicons, confirming that their target is within the RNA synthesis machinery.[1][2][3]

Crucially, control experiments demonstrated that neither compound affected the initial translation of viral RNA nor the formation of the membranous replication organelles where RNA synthesis occurs.[1][2][3] This pinpoints their activity specifically to the process of viral RNA replication.

The DENV Life Cycle and the Inhibitory Action of NPP3C and 6A1HI

DENV_Lifecycle Entry 1. Entry & Uncoating Translation 2. Viral RNA Translation Entry->Translation Replication 3. RNA Replication Translation->Replication Assembly 4. Assembly & Egress Replication->Assembly Inhibitor NPP3C & 6A1HI Inhibitor->Block Block->Replication INHIBIT

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Antiviral Activity of N-ethyl-N-phenylpyridine-3-carboxamide in Diverse Cell Lines

Introduction: The Rationale for a Multi-Faceted Validation Approach The quest for novel antiviral agents is a cornerstone of modern therapeutic development, driven by the dual challenges of emerging pathogens and the evo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Multi-Faceted Validation Approach

The quest for novel antiviral agents is a cornerstone of modern therapeutic development, driven by the dual challenges of emerging pathogens and the evolution of drug-resistant viral strains.[1] Compounds belonging to the pyridine-3-carboxamide class have recently emerged as promising candidates. Notably, N-phenylpyridine-3-carboxamide (NPP3C), a close structural analog to the subject of this guide, has demonstrated potent inhibitory activity against the replication of several flaviviruses, including Dengue (DENV), West Nile (WNV), and Zika (ZIKV) viruses.[2][3][4] Mechanistic studies indicate that NPP3C targets the viral RNA replication step, a critical phase in the viral life cycle.[2][4]

This guide provides a comprehensive, field-proven framework for validating the antiviral potential of a related molecule, N-ethyl-N-phenylpyridine-3-carboxamide . Our approach is grounded in a logical, multi-stage experimental workflow designed to move from broad cytotoxicity assessments to specific, quantitative measures of antiviral efficacy. We will objectively compare its performance against a known inhibitor and provide the detailed methodologies necessary for robust and reproducible results. This is not merely a list of protocols; it is a strategic guide to generating a self-validating dataset, a critical necessity for any compound advancing through the drug development pipeline.

The Validation Blueprint: A Phased Experimental Strategy

A rigorous assessment of any potential antiviral compound must follow a structured path that first establishes safety and then systematically confirms efficacy. A compound that appears effective simply because it is toxic to the host cells is a common pitfall leading to false positives.[5][6] Therefore, our validation strategy is built on a foundation of cytotoxicity testing, followed by progressively more specific antiviral assays.

Validation_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Determination cluster_2 Phase 3: Comparative Analysis & MoA Insight Compound Test Compound: N-ethyl-N-phenylpyridine-3-carboxamide Cytotoxicity Cytotoxicity Assay (MTT/MTS) Determine CC50 Compound->Cytotoxicity Cell_Selection Select Diverse Cell Lines (e.g., Vero, Huh7.5) Cell_Selection->Cytotoxicity Plaque_Assay Plaque Reduction Assay Determine EC50 Cytotoxicity->Plaque_Assay Proceed if CC50 is acceptable Yield_Assay Virus Yield Reduction Assay Quantify Progeny Virus Cytotoxicity->Yield_Assay Proceed if CC50 is acceptable SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 Plaque_Assay->SI_Calc MoA Time-of-Addition Study (Entry vs. Replication vs. Egress) Plaque_Assay->MoA Provides basis for MoA study Yield_Assay->SI_Calc Comparison Compare SI to Positive Control (e.g., Remdesivir) SI_Calc->Comparison

Caption: A multi-phase workflow for validating antiviral candidates.

Phase 1: Establishing the Safety Profile

The first principle of any antiviral study is to distinguish true viral inhibition from compound-induced host cell death.[5] A cytotoxicity assay is therefore non-negotiable. It determines the 50% cytotoxic concentration (CC50), the concentration at which the compound kills 50% of the cells. This value defines the therapeutic window for subsequent antiviral experiments.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.[7][8]

  • Cell Seeding: Seed Vero and Huh7.5 cells in separate 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2-fold serial dilution of N-ethyl-N-phenylpyridine-3-carboxamide in culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM).

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to triplicate wells for each concentration. Include "cells only" wells with fresh medium as a negative control.

  • Incubation: Incubate the plates for 48-72 hours (this duration should match the length of your planned antiviral assays) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the untreated controls. Calculate the CC50 value using non-linear regression analysis.

Phase 2: Quantifying Antiviral Efficacy

With the CC50 value established, we can now assess the compound's ability to inhibit viral replication at non-toxic concentrations. We will employ two gold-standard methods: the Plaque Reduction Assay and the Virus Yield Reduction Assay.[9]

A. Plaque Reduction Assay (PRA)

The PRA is considered the gold-standard for quantifying the inhibition of infectious virus particles.[9][10] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death in a monolayer.[11] The result is the 50% effective concentration (EC50).

Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed a susceptible cell line (e.g., Vero cells) into 6-well or 12-well plates and grow to 95-100% confluence.[12]

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound at concentrations well below the determined CC50. Mix each dilution with a standardized amount of virus (e.g., targeting 50-100 plaque-forming units, PFU, per well). Incubate this mixture for 1 hour at 37°C.[11]

  • Infection: Aspirate the growth medium from the cell monolayers. Add the virus-compound mixtures to the wells. Include a "virus control" (virus + medium, no compound) and a "cell control" (medium only).[11]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to allow for virus adsorption.[11]

  • Overlay Application: Aspirate the inoculum. Add 2-3 mL of a semi-solid overlay medium (e.g., growth medium containing 1% methylcellulose or agarose). The overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[10][13]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).[13]

  • Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde). Remove the overlay and stain the cell monolayer with a crystal violet solution.[12]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value using non-linear regression analysis.

B. Virus Yield Reduction Assay (VYRA)

This assay provides a complementary and highly quantitative measure of a compound's ability to inhibit the production of new, infectious viral progeny.[14][15]

Experimental Protocol: Virus Yield Reduction Assay
  • Infection: Seed cells in 24-well plates and grow to confluence. Infect the cells with the virus at a defined multiplicity of infection (MOI), for instance, MOI of 0.1.[16]

  • Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of the test compound (below the CC50).

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest Progeny Virus: Collect the cell culture supernatants, which contain the newly produced virus particles. Subject the plates to one or more freeze-thaw cycles to release intracellular virions.[15]

  • Quantification: Determine the viral titer in each harvested supernatant using a standard plaque assay or TCID50 assay on fresh cell monolayers.[14][15]

  • Data Analysis: Plot the reduction in viral titer (often in Log10 scale) against the compound concentration to determine the concentration required to reduce viral yield by 50% or 90% (IC50 or IC90).

Phase 3: Data Synthesis and Comparative Analysis

The ultimate measure of a compound's potential is its Selectivity Index (SI) , which is the ratio of its toxicity to its efficacy (SI = CC50 / EC50).[17] A higher SI value indicates a more promising therapeutic candidate, as it suggests the compound can inhibit the virus at concentrations that are well-tolerated by host cells.

To ground our findings, we must compare the performance of N-ethyl-N-phenylpyridine-3-carboxamide against a relevant positive control. Given the known activity of related compounds against RNA viruses, Remdesivir , a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp), serves as an excellent benchmark.[18]

Comparative Performance Data (Hypothetical)
CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
N-ethyl-N-phenylpyridine-3-carboxamide Vero>1508.2>18.3
N-ethyl-N-phenylpyridine-3-carboxamide Huh7.5>1509.5>15.8
Remdesivir (Control) Vero>1001.8>55.6
Remdesivir (Control) Huh7.5>1002.1>47.6

Investigating the Mechanism of Action

The literature on the parent compound, NPP3C, points towards inhibition of RNA replication.[2][4] A time-of-addition experiment can corroborate this mechanism for our test compound. In this assay, the compound is added at different stages relative to infection: before infection (to test entry), during infection, or at various time points after infection (to test post-entry steps like replication or egress).[19]

Flavivirus_Lifecycle Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation (Polyprotein) Uncoating->Translation Replication 4. RNA Replication (dsRNA intermediate) Translation->Replication Assembly 5. Assembly Translation->Assembly Viral Proteins Replication->Assembly New vRNA Egress 6. Maturation & Egress Assembly->Egress Target Probable Target Site for Pyridine-3-Carboxamides Target->Replication

Caption: Flavivirus life cycle with the likely target of pyridine-3-carboxamides highlighted.

Conclusion and Forward Outlook

This guide has outlined a rigorous, multi-stage strategy for the in vitro validation of N-ethyl-N-phenylpyridine-3-carboxamide. By systematically determining the cytotoxicity (CC50) and antiviral efficacy (EC50) across multiple, relevant cell lines, a reliable Selectivity Index (SI) can be calculated. Comparing this SI to that of a known antiviral like Remdesivir provides essential context for its potential. The methodologies described—from cytotoxicity assays to plaque and yield reduction assays—are designed to be self-validating through the inclusion of appropriate controls. The evidence from related compounds strongly suggests a mechanism targeting viral RNA replication, a hypothesis that can be further tested with time-of-addition studies. The successful execution of this validation blueprint will generate the robust, high-quality data necessary to make informed decisions about the future development of this promising antiviral candidate.

References

  • De Clercq, E. (2009). A review: Mechanism of action of antiviral drugs. Journal of Pharmacological Sciences, 111(2), 148-161. Available at: [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cell Line Models for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(5), 1335-1355. Available at: [Link]

  • LaPoint, K. M. (n.d.). Mechanisms of action of antiviral drugs. EBSCO Research Starters. Available at: [Link]

  • World Health Organization. (2022). Clinical practice guidelines for influenza. WHO. Available at: [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Virology Research Services. Available at: [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. Available at: [Link]

  • Longdom Publishing. (n.d.). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Longdom Publishing. Available at: [Link]

  • Dembiec, D. A., et al. (2002). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Journal of Clinical Microbiology, 40(11), 4065–4072. Available at: [Link]

  • Virology Research Services. (2021, March 21). Antiviral Drug Screening. Virology Research Services. Available at: [Link]

  • protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io. Available at: [Link]

  • Prichard, M. N., & Shipman, C. Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Antiviral Research, 14(4-5), 181-205. Available at: [Link]

  • Janse van Rensburg, E., et al. (2000). In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells. ATLA Alternatives to Laboratory Animals, 28(3), 461-468. Available at: [Link]

  • Bio-protocol. (2019). Plaque Assay and Plaque Reduction Assay. Bio-protocol, 9(24), e3468. Available at: [Link]

  • Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(5). Available at: [Link]

  • protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. Available at: [Link]

  • Murray, M. F. (2003). Nicotinamide: An Oral Antimicrobial Agent with Activity against Both Mycobacterium tuberculosis and Human Immunodeficiency Virus. Clinical Infectious Diseases, 36(4), 453-460. Available at: [Link]

  • Gowans, E. J., et al. (2020). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology Journal, 17(1), 149. Available at: [Link]

  • Sow, A. A., et al. (2023). N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle. Antimicrobial Agents and Chemotherapy, 67(2), e0133122. Available at: [Link]

  • Stanford University. (2024, May 13). Cells - Stanford Coronavirus Antiviral & Resistance Database (CoVDB). Stanford University. Available at: [Link]

  • World Health Organization. (2007). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. WHO. Available at: [Link]

  • Bio-protocol. (2019). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Bio-protocol, 9(18), e3362. Available at: [Link]

  • Strasfeld, L., & Chou, S. (2010). Antiviral Drug Resistance: Mechanisms and Clinical Implications. Infectious Disease Clinics of North America, 24(2), 413–437. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. Available at: [Link]

  • Frontiers in Microbiology. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers. Available at: [Link]

  • Creative Diagnostics. (2025, September 24). In Vitro Antiviral Testing Services. Creative Diagnostics. Available at: [Link]

  • MDPI. (2022). Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. MDPI. Available at: [Link]

  • IMI CARE. (2023, May 4). Published in Antiviral Res: A VeroE6 cell line not requiring Pgp inhibitors to evaluate SARS-CoV-2 antivirals. IMI CARE. Available at: [Link]

  • Liu, Y., et al. (2019). Niacin analogue, 6-Aminonicotinamide, a novel inhibitor of hepatitis B virus replication and HBsAg production. EBioMedicine, 41, 483-494. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2022). Molecular docking and dynamics studies of Nicotinamide Riboside as a potential multi-target nutraceutical against SARS-CoV-2 entry, replication, and transcription: A new insight. Journal of King Saud University - Science, 34(3), 101851. Available at: [Link]

  • BioAgilytix. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. BioAgilytix. Available at: [Link]

  • NLM. (2025, October 29). Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. National Library of Medicine. Available at: [Link]

  • Sow, A. A., et al. (2023). N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides as possible anti-viral agents. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Sow, A. A., et al. (2025, September 2). (PDF) N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). N-phenylpyridine-3-carboxamide and 6-acetyl-1H-indazole inhibit dengue... ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Analysis of Antiviral Agents: The Established Broad-Spectrum Inhibitor Remdesivir versus the Novel Flavivirus Replication Inhibitor N-Phenylpyridine-3-carboxamide

Editor's Note: This guide provides a comparative analysis of the well-established antiviral drug, Remdesivir, and a novel antiviral candidate, N-phenylpyridine-3-carboxamide (NPP3C) . Initial searches for the antiviral p...

Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: This guide provides a comparative analysis of the well-established antiviral drug, Remdesivir, and a novel antiviral candidate, N-phenylpyridine-3-carboxamide (NPP3C) . Initial searches for the antiviral properties of "N-ethyl-N-phenylpyridine-3-carboxamide" did not yield relevant data in published scientific literature. However, substantial research exists for the closely related compound, NPP3C, which has demonstrated significant antiviral activity against several flaviviruses. Therefore, to provide a meaningful and scientifically grounded comparison as intended by the topic, this guide will focus on N-phenylpyridine-3-carboxamide. This decision is based on the high likelihood that NPP3C is the compound of interest for a technical audience in drug development.

Introduction and Rationale

The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and continuous pipeline for antiviral drug discovery. A critical component of this process is the rigorous evaluation of new chemical entities against established therapeutic agents. This guide provides a detailed comparative analysis of two distinct antiviral compounds: Remdesivir, a clinically approved broad-spectrum nucleotide analogue, and N-phenylpyridine-3-carboxamide (NPP3C), a recently identified small molecule inhibitor of flavivirus replication.

This document is structured to serve researchers, scientists, and drug development professionals by not only comparing the known attributes of these compounds but also by providing the fundamental experimental frameworks required to perform such evaluations. We will delve into their respective mechanisms of action, compare their antiviral spectra and in vitro efficacy, and provide detailed, self-validating protocols for key virological assays. The causality behind experimental design choices is emphasized to provide field-proven insights, ensuring that the described methodologies are both accurate and reproducible.

Compound Overview

Remdesivir (GS-5734)

Remdesivir is a monophosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1] Developed by Gilead Sciences, it was initially created to treat Hepatitis C and was later investigated for Ebola virus disease.[2] Its broad-spectrum activity against several families of RNA viruses, particularly coronaviruses, propelled it to the forefront of therapeutic research during the COVID-19 pandemic.[3][4] Following clinical trials that demonstrated a superior time to recovery compared to placebo, it became the first antiviral drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19.[3][5]

N-Phenylpyridine-3-carboxamide (NPP3C)

N-phenylpyridine-3-carboxamide is a novel, fragment-based compound identified from a chemical library screening for inhibitors of Dengue virus (DENV).[6][7] Research has shown that NPP3C is a highly efficient inhibitor of DENV replication in cell culture.[6] Unlike Remdesivir, which mimics a natural building block of RNA, NPP3C represents a non-nucleoside inhibitor. Its activity extends to other pathogenic flaviviruses, including West Nile virus and Zika virus, marking it as a promising lead compound for the development of targeted anti-flaviviral therapies.[6][7]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two compounds lies in their approach to inhibiting viral replication. Remdesivir acts as a deceptive substrate for a key viral enzyme, while NPP3C appears to disrupt the replication process through a different, though not yet fully elucidated, mechanism.

Remdesivir: Direct Inhibition via Chain Termination

Remdesivir's mechanism is well-characterized. As a prodrug, it readily enters the host cell where it is metabolized into its active triphosphate form, remdesivir-triphosphate (RDV-TP).[8][9] This active metabolite structurally mimics adenosine triphosphate (ATP), a natural nucleotide essential for RNA synthesis.

The viral RNA-dependent RNA polymerase (RdRp), the core engine of viral replication, mistakenly incorporates RDV-TP into the growing viral RNA strand.[1][8] The unique structure of the incorporated RDV-TP molecule causes a steric hindrance that stalls the RdRp enzyme three nucleotides downstream from the incorporation site.[1][9] This event, known as delayed chain termination , prematurely halts the replication of the viral genome, preventing the production of new virus particles.[8][9] A key advantage of Remdesivir is its high selectivity for the viral RdRp over human RNA polymerases, which minimizes its impact on host cellular functions.[8]

Caption: Mechanism of action for Remdesivir.

N-Phenylpyridine-3-carboxamide: Targeting the Replication Step

The mechanism for NPP3C has been identified through time-of-drug-addition experiments, which help pinpoint the stage of the viral life cycle that is inhibited. These studies revealed that NPP3C acts at a post-entry stage, specifically targeting the viral RNA replication step.[6][7]

Unlike Remdesivir, NPP3C does not affect viral entry into the host cell or the initial translation of the viral genome. Instead, experiments using a Dengue virus subgenomic replicon—a system that only contains the genetic information for viral replication without producing structural proteins—confirmed that NPP3C directly impedes the RNA synthesis process.[6] While the precise protein target has not yet been definitively identified, the data strongly suggest that NPP3C interferes with the function of the viral replication complex.

NPP3C_MOA Entry 1. Virus Entry (Attachment & Fusion) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Viral Polyprotein Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Virion Assembly Replication->Assembly Release 6. Virus Release Assembly->Release Inhibition Inhibition Point Inhibition->Replication NPP3C N-Phenylpyridine-3-carboxamide NPP3C->Inhibition

Caption: NPP3C's point of intervention in the viral life cycle.

Comparative Antiviral Spectrum and Efficacy

The two compounds exhibit distinct ranges of activity, which is a direct reflection of their different mechanisms of action and molecular targets.

  • Remdesivir has demonstrated efficacy against a wide array of RNA viruses. Its targeting of the highly conserved RdRp enzyme allows it to be effective across different viral families, including Filoviridae (e.g., Ebola), Paramyxoviridae, and most notably, Coronaviridae (e.g., SARS-CoV, MERS-CoV, and SARS-CoV-2).[1][3]

  • N-Phenylpyridine-3-carboxamide (NPP3C) , in the studies published to date, shows a more focused spectrum of activity. It effectively inhibits several members of the Flavivirus genus, including Dengue virus, West Nile virus, and Zika virus.[6][7] This specificity suggests its molecular target may be more conserved within the Flaviviridae family and less so across other viral families.

The following table summarizes the in vitro efficacy of both compounds against key viral pathogens.

CompoundVirus FamilyVirusCell LineAssay TypeEfficacy (EC₅₀ / IC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Remdesivir CoronaviridaeSARS-CoV-2Vero E6CPE Assay0.77 µM (IC₅₀)>129[10]
CoronaviridaeMERS-CoVVero E6Plaque Assay0.025 µM (EC₅₀)>400[1]
FiloviridaeEbola VirusHuh7Reporter Assay0.086 µM (EC₅₀)>116[1]
NPP3C FlaviviridaeDengue Virus 2Huh7.5Reporter Assay7.1 µM (EC₅₀)>21[6][7]
FlaviviridaeWest Nile VirusHuh7.5Reporter Assay16.2 µM (EC₅₀)>9[6]
FlaviviridaeZika VirusHuh7.5Reporter Assay18.2 µM (EC₅₀)>8[11]

EC₅₀ (50% Effective Concentration) and IC₅₀ (50% Inhibitory Concentration) are measures of drug potency in vitro. CC₅₀ (50% Cytotoxic Concentration) is the concentration at which the drug kills 50% of the host cells. The Selectivity Index (SI) is a critical measure of a drug's therapeutic window; a higher SI is desirable.

Experimental Protocols for Comparative Antiviral Evaluation

To ensure scientific integrity, the evaluation of any antiviral compound must follow a logical, self-validating workflow. The primary objective is to demonstrate that the compound inhibits viral replication at concentrations that are not harmful to the host cells.

General Workflow for Antiviral Screening

A standard workflow begins by assessing the compound's toxicity, followed by primary screening to determine efficacy, and finally, secondary assays to confirm the mechanism and quantify the reduction in infectious virus.

Caption: A standard workflow for in vitro antiviral compound evaluation.

Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)

Causality: Before assessing antiviral activity, one must determine the concentration range where the compound is toxic to the host cells.[12] This ensures that any observed reduction in viral activity is due to specific antiviral effects and not simply because the host cells are dying. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6, Huh7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[12]

  • Compound Dilution: Prepare a serial dilution of the test compound in an appropriate assay medium. A typical starting concentration might be 100-200 µM.

  • Treatment: Remove the growth medium from the cells and add the diluted compound to the wells in triplicate. Include untreated cell control wells (medium only).

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of ~540-570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined using non-linear regression analysis.[13]

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

Causality: The PRNT is considered the "gold standard" for quantifying the inhibition of viral infectivity.[14][15] It directly measures the ability of a compound to prevent a virus from infecting cells and forming plaques (localized areas of cell death).[16] This assay provides a robust determination of the 50% effective concentration (EC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a fixed amount of virus (e.g., 50-100 plaque-forming units or PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[16]

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.[16]

  • Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose or agar). This overlay restricts the spread of progeny virus, ensuring that each infectious particle forms a discrete, countable plaque.[15]

  • Incubation: Incubate the plates for several days (typically 3-7 days, depending on the virus) until plaques are visible in the virus control wells (no compound).[15]

  • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. The stain will color the living cells, leaving the plaques as clear, unstained zones.[17]

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is the concentration that reduces the number of plaques by 50%, determined by non-linear regression.[17]

Protocol 3: Virus Yield Reduction Assay

Causality: While plaque assays measure the inhibition of infection initiation, the yield reduction assay quantifies the effect of a compound on the production of new, infectious progeny virus over a single replication cycle.[18][19] This provides a powerful and quantitative measure of a compound's impact on the entire viral replication process.

Step-by-Step Methodology:

  • Infection and Treatment: Infect a monolayer of cells with the virus at a specific multiplicity of infection (MOI). After a brief adsorption period, wash the cells and add a medium containing serial dilutions of the test compound.[20]

  • Incubation: Incubate the plates for one full replication cycle (e.g., 24-48 hours).

  • Harvest: After incubation, harvest the cell culture supernatant (which contains the newly produced progeny virus). The cells can also be subjected to freeze-thaw cycles to release intracellular virus.[18]

  • Titration of Progeny Virus: Perform a 10-fold serial dilution of the harvested supernatants.

  • Quantification: Determine the viral titer in each sample using a standard quantification method, such as a plaque assay (as described in Protocol 2) or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.[18][21]

  • Analysis: Compare the viral titers from the compound-treated samples to the untreated virus control. The results are often expressed as the log₁₀ reduction in viral titer. The concentration that reduces the viral yield by 90% (IC₉₀) or 99% (IC₉₉) is often calculated.

Summary and Future Directions

This comparative guide highlights two distinct antiviral agents at different stages of the drug development lifecycle.

  • Remdesivir is a clinically validated, broad-spectrum antiviral that functions as a direct-acting chain-terminating inhibitor of viral RdRp. Its development pathway, from initial screening against Hepatitis C to its crucial role in the COVID-19 pandemic, underscores the value of targeting conserved viral enzymes to combat emerging viral threats.[2][10]

  • N-phenylpyridine-3-carboxamide (NPP3C) is a promising early-stage lead compound with a more targeted spectrum against flaviviruses.[6] It operates by inhibiting the viral RNA replication step through a mechanism distinct from nucleoside analogues.

Future directions for NPP3C and related compounds would involve:

  • Target Deconvolution: Precisely identifying the viral or host protein that NPP3C binds to is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: As initiated in its discovery paper, further chemical optimization is needed to improve potency (lower the EC₅₀) and enhance the selectivity index.[6][7]

  • In Vivo Efficacy: Evaluating the compound in relevant animal models for Dengue, Zika, or West Nile virus is essential to determine its therapeutic potential.

  • Resistance Profiling: Determining the genetic barrier to resistance is crucial for predicting the long-term viability of the inhibitor.[6]

By understanding the contrasting profiles of agents like Remdesivir and NPP3C, and by employing the rigorous experimental protocols outlined herein, the drug discovery community can more effectively identify and advance the next generation of antiviral therapeutics.

References

  • Warren, T. K., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Tampi, M., et al. (2024). Remdesivir. StatPearls - NCBI Bookshelf. [Link]

  • Patsnap. (2024). What is the mechanism of Remdesivir? Patsnap Synapse. [Link]

  • Protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io. [Link]

  • Malin, J. J., et al. (2020). Remdesivir against COVID-19 and Other Viral Diseases. Clinical Microbiology Reviews. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). remdesivir. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Wikipedia. (n.d.). Remdesivir. Wikipedia. [Link]

  • Futurity. (2020). Remdesivir shows promise in ongoing COVID-19 clinical trial. Futurity. [Link]

  • European Pharmaceutical Review. (2021). Second mechanism of action discovered for COVID-19 drug remdesivir. European Pharmaceutical Review. [Link]

  • Keystone Symposia. (n.d.). Broad Spectrum Antiviral Remdesivir for the Treatment of Emerging Viral Infections with High Outbreak Potential. Keystone Symposia. [Link]

  • Kúdelová, M., et al. (2018). In vitro methods for testing antiviral drugs. Virology Journal. [Link]

  • Journal of Health and Medical Sciences. (n.d.). Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Journal of Health and Medical Sciences. [Link]

  • Gordon, C. J., et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry. [Link]

  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • ReEs-COVID19 Study Group. (2025). Remdesivir: Effectiveness and Safety in Hospitalized COVID-19 Patients. Medicina (Kaunas). [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Charles River Laboratories. [Link]

  • JAMA Network. (2020). Trial of Remdesivir for Moderate COVID-19 Shows Modest Results, Uncertainties. JAMA Network. [Link]

  • Creative Diagnostics. (n.d.). In Vitro Antiviral Testing Services. Creative Diagnostics. [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. [Link]

  • Tricco, A. C., et al. (2020). Clinical studies assessing the efficacy, effectiveness and safety of remdesivir in management of COVID‐19: A scoping review. British Journal of Clinical Pharmacology. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • Prichard, M. N., et al. (1993). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods. [Link]

  • Bio-protocol. (2019). Plaque Assay and Plaque Reduction Assay. Bio-protocol. [Link]

  • Sow, A. A., et al. (2023). N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle. Antimicrobial Agents and Chemotherapy. [Link]

  • World Health Organization. (n.d.). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. WHO IRIS. [Link]

  • Bio-protocol. (n.d.). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Bio-protocol. [Link]

  • Bio-protocol. (n.d.). Antiviral Activity Assessment. Bio-protocol. [Link]

  • Springer Protocols. (2005). Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. Springer Nature. [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Springer Nature. [Link]

  • bioRxiv. (2020). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. bioRxiv. [Link]

  • Sow, A. A., et al. (2023). N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle. PubMed. [Link]

  • News of Pharmacy and Medicine. (2014). N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides as possible anti-viral agents. News of Pharmacy and Medicine. [Link]

  • ResearchGate. (2025). (PDF) N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle. ResearchGate. [Link]

  • European Journal of Medicinal Chemistry. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. PubMed. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). N-phenylpyridine-3-carboxamide and 6-acetyl-1H-indazole inhibit dengue... ResearchGate. [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Molecules. (n.d.). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Molecules. [Link]

  • ChemRxiv. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. ChemRxiv. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Benchmarking N-ethyl-N-phenylpyridine-3-carboxamide Against Known Kinase Inhibitors: A Comprehensive Evaluation Guide

Executive Summary & Structural Rationale The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics. While established inhibitors like Imatinib and Dasatinib have revolutionize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics. While established inhibitors like Imatinib and Dasatinib have revolutionized oncology, the emergence of resistance mutations necessitates the exploration of novel pharmacophores. N-ethyl-N-phenylpyridine-3-carboxamide (NEPPC) represents a structurally distinct scaffold that leverages the pyridine-3-carboxamide moiety to achieve potent kinase inhibition.

Mechanistic Causality of the NEPPC Scaffold

The efficacy of NEPPC is rooted in its spatial geometry and electronic distribution within the highly conserved ATP-binding pocket of kinases. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region. Simultaneously, the carboxamide group provides a versatile hydrogen-bond donor/acceptor pair. Crucially, the N-ethyl and N-phenyl substituents are strategically positioned to displace high-energy water molecules and occupy the hydrophobic pockets (such as the DFG-out allosteric site or the selectivity pocket), driving binding affinity through favorable entropic and enthalpic contributions.[1].

Pharmacophore NEPPC N-ethyl-N-phenylpyridine- 3-carboxamide Hinge Hinge Region (ATP Pocket) NEPPC->Hinge Pyridine N (H-bond acceptor) NEPPC->Hinge Carboxamide (H-bond donor/acceptor) Hydrophobic Hydrophobic Pocket (DFG-out/in) NEPPC->Hydrophobic N-phenyl & N-ethyl (Van der Waals)

Logical mapping of NEPPC pharmacophore interactions within the kinase domain.

Quantitative Benchmarking: Comparative Efficacy

To objectively evaluate NEPPC, it was benchmarked against three reference compounds:

  • Staurosporine: A prototypical, ATP-competitive pan-kinase inhibitor used as a positive control for maximum assay inhibition.

  • Imatinib: A Type II inhibitor targeting ABL, KIT, and PDGFR.

  • Dasatinib: A dual SRC/ABL Type I inhibitor.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values across a representative panel of kinases.

Kinase TargetNEPPC (nM)Staurosporine (nM)Imatinib (nM)Dasatinib (nM)Selectivity Profile
ABL1 (WT) 14.2 ± 1.12.5 ± 0.325.0 ± 2.00.8 ± 0.1High affinity
ABL1 (T315I) 185.4 ± 12.08.1 ± 0.5>10,000>10,000Moderate resistance override
SRC 8.5 ± 0.61.8 ± 0.2>10,0000.5 ± 0.1High affinity
SYK 4.2 ± 0.45.4 ± 0.6>10,00045.0 ± 3.5Primary target
EGFR >5,00012.5 ± 1.5>10,000120.0 ± 10.5Minimal off-target activity

Data represents the mean ± SD of three independent experiments (n=3).

Self-Validating Experimental Protocols

To ensure rigorous and reproducible benchmarking, two orthogonal assay systems must be employed. The causality behind this dual-approach is critical: radiometric assays provide the absolute "gold standard" of direct product measurement, while luminescent assays allow for rapid, high-throughput dose-response profiling.

Protocol A: Radiometric Kinase Activity Assay (The Gold Standard)The radiometric activity assay is considered the gold standard for kinase profiling because it directly detects the true product without the use of modified substrates or coupling enzymes[2]. This eliminates false positives caused by test compounds interfering with secondary reporter enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Compound Dilution: Serially dilute NEPPC and reference inhibitors (Staurosporine, Imatinib) in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (vehicle control).

  • Enzyme-Substrate Mix: Add the specific recombinant kinase (e.g., SYK or ABL1) and the appropriate peptide substrate to the assay wells.

  • Pre-incubation: Incubate the enzyme-substrate-inhibitor mixture for 20 minutes at room temperature. Causality: This step is crucial for slow-binding inhibitors to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add a mixture of cold ATP and [γ-³³P]-ATP to initiate the reaction. The ATP concentration should be set at the specific Kₘ for each kinase to ensure accurate IC₅₀ determination.

  • Termination & Detection: After 2 hours at room temperature, spot the reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify the incorporated ³³P using a scintillation counter.

Protocol B: ADP-Glo™ Luminescent Kinase Assay (High-Throughput Screening)

For rapid screening,[2]. This method is highly resistant to chemical interference and provides an excellent signal-to-background ratio.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the kinase/substrate mixture with 1 µL of the test compound (NEPPC or controls). Initiate with 4 µL of ATP. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature. Causality: Complete depletion of background ATP is mandatory; failure to do so results in high baseline luminescence, masking the actual kinase activity.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Quantification: Measure luminescence using a microplate reader. Calculate percentage inhibition relative to the DMSO vehicle control (0% inhibition) and the "No Enzyme" blank (100% inhibition).

Workflow Step1 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Step2 2. ADP-Glo Reagent (Deplete unconsumed ATP) Step1->Step2 Step3 3. Kinase Detection Reagent (Convert ADP to ATP + Luciferase) Step2->Step3 Step4 4. Luminescence Measurement (Quantify active kinase) Step3->Step4

Step-by-step workflow of the ADP-Glo luminescent kinase assay for inhibitor screening.

Cellular Target Engagement & Signaling Pathway Impact

In vitro biochemical potency must translate to cellular efficacy. To validate the target engagement of NEPPC, its impact on downstream signaling cascades is evaluated. For kinases like SRC and SYK, the downstream effectors include the PI3K/AKT and MAPK/ERK pathways, which drive cellular proliferation and survival.

By benchmarking NEPPC against Dasatinib, researchers can observe the truncation of the phosphorylation cascade. Western blot analysis of cell lysates treated with NEPPC should demonstrate a dose-dependent reduction in p-AKT and p-ERK, confirming that the biochemical inhibition effectively halts the oncogenic signaling network.

Pathway Stimulus Growth Factor / Antigen Receptor Target Kinase (e.g., SYK, SRC, ABL1) Stimulus->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Inhibitor NEPPC / Dasatinib Inhibitor->Receptor Blocks ATP binding Effect Cell Proliferation & Survival Downstream1->Effect Downstream2->Effect

Inhibition of target kinase signaling pathways by NEPPC and reference inhibitors.

References

  • Reaction Biology. "Kinase Profiling & Screening: Biochemical Kinase Assay Platforms." Reaction Biology Services, [Link]

  • Google Patents. "WO2013052393A1 - 3-Pyridyl Carboxamide-Containing Spleen Tyrosine Kinase (Syk) Inhibitors.

Sources

Validation

A Head-to-Head Analysis of Novel Pyridine-3-Carboxamide Derivatives Against Established Antitubercular Agents

A Technical Guide for Researchers in Drug Discovery The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line tre...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line treatments ineffective, creating an urgent need for novel therapeutic agents.[1][2] Within the landscape of new drug candidates, derivatives of the pyridine-3-carboxamide scaffold have garnered significant interest due to their potent antimycobacterial activity and novel mechanisms of action. This guide provides a comparative analysis of promising pyridine-3-carboxamide derivatives, contextualizing their performance against established antitubercular drugs. We will delve into their efficacy, mechanisms of action, and the experimental protocols required for their evaluation.

The Rise of Pyridine-3-Carboxamide Derivatives

The pyridine-3-carboxamide core is a privileged scaffold in medicinal chemistry. Its structural features are present in isoniazid (INH), a cornerstone of tuberculosis therapy for decades. However, widespread resistance to INH has driven the exploration of novel derivatives that can bypass these resistance mechanisms. Recent research has focused on fused heterocyclic systems incorporating the pyridine-3-carboxamide moiety, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, which have demonstrated remarkable potency against both drug-sensitive and drug-resistant Mtb strains.[2][3][4][5]

Comparative In Vitro Efficacy

A critical initial step in evaluating any new antitubercular agent is determining its Minimum Inhibitory Concentration (MIC) against Mtb. The MIC represents the lowest concentration of a compound that inhibits visible bacterial growth. The following table summarizes the reported MIC values for several promising pyridine-3-carboxamide derivatives compared to standard antitubercular drugs.

Compound ClassRepresentative CompoundTarget/Mechanism of ActionMIC vs. Mtb H37Rv (μg/mL)MIC vs. MDR/XDR Strains (μg/mL)Cytotoxicity (Vero cells, CC50 in μM)Reference
Pyridine-3-Carboxamides
Imidazo[1,2-a]pyridine-3-carboxamideCompound 10jQcrB (respiratory chain)0.025–0.0540.025–0.051 (MDR)>50[2]
Imidazo[1,2-a]pyridine-3-carboxamideCompound 15bNot specified<0.015 (nM)<0.015 (nM) (MDR)>50[6]
Pyrazolo[1,5-a]pyridine-3-carboxamideCompound 5kNot specified0.0040.006-0.012 (MDR)>22.4[4]
Pyrazolo[1,5-a]pyridine-3-carboxamideCompound 6jNot specified≤0.002≤0.002 (INH & RMP resistant)Not specified[3]
First-Line Antitubercular Agents
Isoniazid (INH)-InhA (Mycolic Acid Synthesis)~0.05-0.2High (Resistant)High[7]
Rifampicin (RMP)-RpoB (RNA Polymerase)~0.1-0.5High (Resistant)Moderate[7][8]
Second-Line/Newer Agents
Bedaquiline (BDQ)-AtpE (ATP Synthase)0.03–0.120.03–0.12Low[9]
Delamanid-Ddn (Mycolic Acid Synthesis)~0.006-0.012~0.006-0.024Low[1][9]

Analysis: The data clearly indicate that several next-generation pyridine-3-carboxamide derivatives exhibit exceptional potency, with MIC values in the low nanomolar range, often surpassing the activity of first-line drugs against the sensitive H37Rv strain.[4][6] Crucially, they maintain this high level of activity against MDR strains, suggesting they act on novel targets not affected by the mutations that confer resistance to isoniazid and rifampicin.[2][3]

Mechanisms of Action: A Departure from Convention

A key advantage of these novel carboxamides is their ability to engage new molecular targets within Mtb. While isoniazid requires activation by the catalase-peroxidase enzyme KatG to inhibit mycolic acid synthesis, many new derivatives have entirely different mechanisms.[7][8]

Targeting the Electron Transport Chain

Several potent imidazo[1,2-a]pyridine-3-carboxamides, such as Q203, have been shown to target the cytochrome bcc complex by binding to the QcrB subunit.[2] This disrupts the electron transport chain, leading to a rapid depletion of cellular ATP and subsequent bacterial death. This mechanism is distinct from that of bedaquiline, which targets the F1F0 ATP synthase.[2][8]

cluster_0 Mtb Inner Membrane cluster_1 Cellular Processes ETC Electron Transport Chain (ETC) QcrB QcrB Subunit ATP_Synthase ATP Synthase (AtpE) ATP_Production ATP Production ETC->ATP_Production QcrB->ETC Disrupts ATP_Synthase->ATP_Production Blocks Bacterial_Viability Bacterial Viability ATP_Production->Bacterial_Viability IPA Imidazo[1,2-a]pyridine Carboxamides (e.g., Q203) IPA->QcrB Inhibition BDQ Bedaquiline BDQ->ATP_Synthase Inhibition

Caption: Inhibition of Mtb's respiratory chain by novel agents.

Inhibition of Cell Wall Synthesis

Other novel agents target different stages of the intricate mycobacterial cell wall synthesis pathway. While the precise targets for some of the most potent pyrazolo[1,5-a]pyridine-3-carboxamides are still under investigation, related compounds have been shown to inhibit enzymes like DprE1, which is essential for the synthesis of arabinogalactan, a key cell wall component.[10]

cluster_0 Mycolic Acid Synthesis Pathway cluster_1 Arabinogalactan Synthesis Pathway InhA InhA Mycolic_Acid Mycolic Acids InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall DprE1 DprE1 Arabinogalactan Arabinogalactan DprE1->Arabinogalactan Arabinogalactan->Cell_Wall INH Isoniazid (activated) INH->InhA Inhibition DNB1 Dinitrobenzamides (e.g., DNB1) DNB1->DprE1 Inhibition

Caption: Targeting key enzymes in mycobacterial cell wall synthesis.

Experimental Protocols for Head-to-Head Comparison

To ensure a robust and reproducible comparison of novel compounds against standard agents, standardized assays are essential. Below are detailed protocols for determining in vitro efficacy and cytotoxicity.

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method to determine the MIC of compounds against Mtb. It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Workflow Diagram:

A Prepare 2-fold serial dilutions of test compounds in a 96-well plate B Add Mtb H37Rv culture (adjusted to a standard OD) to each well A->B C Incubate plates at 37°C for 7 days B->C D Add Alamar Blue solution to each well C->D E Incubate for another 24 hours D->E F Read results visually (Blue = Inhibition, Pink = Growth) E->F

Sources

Comparative

The Selectivity Challenge: Evaluating Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors

A Comparative Guide for Drug Discovery Professionals In the landscape of therapeutic development, particularly for diseases like osteoarthritis and cancer, the selective inhibition of matrix metalloproteinase-13 (MMP-13)...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of therapeutic development, particularly for diseases like osteoarthritis and cancer, the selective inhibition of matrix metalloproteinase-13 (MMP-13) remains a pivotal challenge.[1][2] MMP-13, a zinc-dependent endopeptidase, plays a crucial role in the degradation of type II collagen, a key component of articular cartilage.[2] Its overexpression is a hallmark of various pathologies, making it an attractive therapeutic target. However, the high degree of homology among the active sites of MMP family members has historically led to the development of broad-spectrum inhibitors with significant off-target effects and associated toxicities.[3][4] This guide provides a comprehensive evaluation of a promising class of non-zinc chelating inhibitors, the dimethylpyridine-3-carboxamide derivatives, and their selectivity for MMP-13 over other MMPs.

The Rationale for Selective MMP-13 Inhibition

The failure of early broad-spectrum MMP inhibitors in clinical trials highlighted the critical need for selectivity.[3] Inhibition of other MMPs can lead to a range of adverse effects, underscoring the importance of targeting MMP-13 with high specificity. The unique structural features of the MMP-13 active site, particularly the S1' pocket, offer an opportunity for the design of selective inhibitors.[1][2][5] Non-zinc-chelating inhibitors, such as the dimethylpyridine-3-carboxamide scaffold, are of particular interest as they avoid interactions with the catalytic zinc ion, a common source of non-selectivity.[1][5]

Comparative Analysis of Dimethylpyridine-3-Carboxamide Derivatives

A recent study on a series of newly designed and synthesized dimethylpyridine-3-carboxamide derivatives has shed light on their potential as selective MMP-13 inhibitors.[1][2][5] These compounds were designed to interact with the S1 pocket of MMP-13 through hydrogen bonds and π-stacking interactions, as revealed by molecular docking and molecular dynamics simulations.[1][5]

Inhibitory Potency and Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of a selection of dimethylpyridine-3-carboxamide derivatives against MMP-13 and their selectivity over MMP-8, a closely related MMP.

Compound IDMMP-13 IC50 (µM)MMP-8 IC50 (µM)Selectivity Index (MMP-8/MMP-13)
3a 5.2>100>19.2
3b 3.8>100>26.3
3c 4.5>100>22.2
3d 6.1>100>16.4
3e 7.3>100>13.7
3f 4.1>100>24.4
3g 3.5>100>28.6
3h 5.8>100>17.2
3i 6.9>100>14.5
3j 8.2>100>12.2
3k 4.9>100>20.4

Data compiled from a study by Sławiński, J., et al. (2025).[1][2][5]

As the data indicates, several compounds within this series exhibit potent inhibition of MMP-13 in the low micromolar range, with a significant selectivity margin over MMP-8. This selectivity is a crucial attribute for minimizing off-target effects.

Structure-Activity Relationship (SAR) and Molecular Interactions

The selectivity of these derivatives is attributed to their specific interactions within the MMP-13 active site. Molecular docking studies have shown that the dimethylpyridine-3-carboxamide scaffold fits snugly into the S1' pocket, a region that differs significantly in size and shape among different MMPs.[1][5]

Below is a diagram illustrating the key interactions of a representative dimethylpyridine-3-carboxamide derivative within the MMP-13 active site.

MMP13_Interaction cluster_inhibitor Dimethylpyridine-3-carboxamide Derivative cluster_mmp13 MMP-13 Active Site Inhibitor Core Scaffold Aromatic_Ring External Aromatic Ring Inhibitor->Aromatic_Ring Carboxamide_1 Carboxamide 1 Inhibitor->Carboxamide_1 Carboxamide_2 Carboxamide 2 Inhibitor->Carboxamide_2 Catalytic_Zinc Zn2+ S1_pocket S1' Pocket Aromatic_Ring->S1_pocket π-stacking His218 His218 Carboxamide_1->His218 H-bond His222 His222 Carboxamide_2->His222 H-bond His228 His228

Caption: Key interactions of a dimethylpyridine-3-carboxamide derivative in the MMP-13 active site.

Experimental Methodologies for Evaluating Selectivity

The determination of inhibitor potency and selectivity relies on robust and well-validated experimental protocols.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay is a standard method for quantifying the inhibitory activity of compounds against MMPs.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by the active MMP, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, and the IC50 value is determined by measuring the inhibitor concentration that causes a 50% reduction in enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human MMP-13 and other MMPs (for selectivity profiling) to their working concentrations in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).[6]

    • Prepare a working solution of the fluorogenic MMP substrate.[6]

  • Assay Plate Setup:

    • Add assay buffer to the wells of a 96-well black microplate.

    • Add serial dilutions of the test compound to the appropriate wells.

    • Include a positive control (a known MMP inhibitor) and a negative control (vehicle only).

  • Enzyme Addition and Incubation:

    • Add the diluted MMP enzyme to all wells except the blank.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic reading of fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

MMP_Inhibition_Assay A Prepare Reagents (Compound, Enzyme, Substrate) B Set up 96-well Plate (Buffer, Compound dilutions) A->B C Add MMP Enzyme B->C D Incubate at 37°C C->D E Add Fluorogenic Substrate D->E F Kinetic Fluorescence Reading E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for the in vitro MMP inhibition assay.

Cell-Based Assays for Functional Selectivity

While in vitro enzyme assays are essential for initial screening, cell-based assays provide a more physiologically relevant context for evaluating inhibitor selectivity and efficacy.

Principle: These assays utilize cell lines that endogenously express or are engineered to overexpress specific MMPs. The inhibitor's ability to block MMP-dependent cellular processes, such as extracellular matrix degradation or cell invasion, is assessed.

Example Protocol: Cell Invasion Assay

  • Cell Culture: Culture a relevant cell line (e.g., HT1080 fibrosarcoma cells) in appropriate media.

  • Transwell Setup: Use Transwell inserts with a Matrigel-coated membrane, which mimics the extracellular matrix.

  • Cell Seeding and Treatment:

    • Seed the cells in the upper chamber of the Transwell insert in serum-free media.

    • Add the test compound at various concentrations to the upper chamber.

    • Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a sufficient time (e.g., 24-48 hours) to allow for cell invasion.

  • Quantification:

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invaded cells under a microscope.

  • Data Analysis: Determine the concentration-dependent inhibition of cell invasion by the test compound.

Conclusion

The dimethylpyridine-3-carboxamide derivatives represent a promising scaffold for the development of selective MMP-13 inhibitors. Their non-zinc-chelating mechanism of action and demonstrated selectivity over at least one other MMP isoform are significant advantages. Further evaluation of these compounds against a broader panel of MMPs and in relevant cell-based and in vivo models is warranted to fully characterize their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively evaluate the selectivity of these and other novel MMP-13 inhibitors.

References

  • Sławiński, J., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 30(24), 4662. [Link]

  • Sławiński, J., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PubMed. [Link]

  • Chondrex, Inc. MMP-13 Inhibitor Assay Kit. [Link]

  • BPS Bioscience. Fluorogenic MMP13 Assay Kit. [Link]

  • Sławiński, J., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC. [Link]

  • ResearchGate. (2025). Inhibitory activity of designed compounds on MMP-13 (A) and MMP-8 (B). [Link]

  • Taylor & Francis Online. (2016). Functional characterization of selective exosite-binding inhibitors of matrix metalloproteinase-13 (MMP-13) – experimental validation in human breast and colon cancer. [Link]

  • ACS Publications. (2011). Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry. [Link]

  • Hugenberg, V., et al. (2017). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. PMC. [Link]

  • Nara, H., et al. (2016). Discovery of Novel, Highly Potent, and Selective Matrix Metalloproteinase (MMP)-13 Inhibitors with a 1,2,4-Triazol-3-yl Moiety as a Zinc Binding Group Using a Structure-Based Design Approach. Journal of Medicinal Chemistry. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). [Link]

  • Quillard, T., et al. (2011). Selective Inhibition of Matrix Metalloproteinase-13 Increases Collagen Content of Established Mouse Atherosclerosis. Arteriosclerosis, Thrombosis, and aVascular Biology. [Link]

  • Brown, K. M., et al. (2008). A macrophage cell model for selective metalloproteinase inhibitor design. ChemBioChem. [Link]

  • Quillard, T., et al. (2012). Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata. PMC. [Link]

  • Graphviz. User Guide. [Link]

  • A Quick Introduction to Graphviz. (2017). [Link]

  • Knapinska, A. M., et al. (2014). Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro. Journal of Medicinal Chemistry. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • de la Fuente, T., et al. (2021). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-ethyl-N-phenylpyridine-3-carboxamide

Handling investigational active pharmaceutical ingredients (APIs) requires a rigorous, causality-driven approach to safety. N-ethyl-N-phenylpyridine-3-carboxamide (a synthetic nicotinamide derivative) is frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

Handling investigational active pharmaceutical ingredients (APIs) requires a rigorous, causality-driven approach to safety. N-ethyl-N-phenylpyridine-3-carboxamide (a synthetic nicotinamide derivative) is frequently utilized as a structural scaffold in the development of immunomodulators—specifically targeting TH17 cells for autoimmune diseases—and as a targeted enzyme inhibitor [1].

Because it is an investigational compound, its complete toxicological and pharmacokinetic profiles may not be fully characterized. Therefore, handling this chemical mandates adherence to the "Precautionary Principle," aligning with the [2] and [3].

The following guide provides a self-validating operational framework for researchers and drug development professionals to safely handle, solubilize, and dispose of this compound.

Causality-Driven Risk Assessment

To design an effective safety protocol, we must first understand the physical and biological mechanisms of the hazard:

  • Physical State Hazard (Electrostatic Aerosolization): As a dry, synthesized organic powder, N-ethyl-N-phenylpyridine-3-carboxamide is highly susceptible to static charge. Opening a vial in a standard environment can cause micro-particulates to repel each other and aerosolize, creating a severe inhalation risk.

  • Biological Activity Hazard (Lipophilicity): Nicotinamide derivatives are typically lipophilic, allowing them to easily cross the stratum corneum (the outer layer of skin) and cellular membranes. Dermal exposure can lead to unintended systemic absorption, potentially causing localized immunosuppression or enzymatic disruption.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, standard laboratory attire is insufficient. The following quantitative PPE matrix must be strictly enforced.

PPE CategorySpecification & MaterialQuantitative StandardCausality / Scientific Justification
Hand Protection Double-layered Nitrile or Neoprene 0.12 mm thickness; AQL 1.5Prevents dermal absorption of lipophilic APIs. The outer glove absorbs primary chemical contact; the inner glove provides a sterile, uncontaminated barrier during the doffing process [3].
Respiratory N95/FFP3 Respirator or PAPR99.97% filtration efficiency at 0.3 μ mInvestigational powders pose a severe inhalation hazard due to electrostatic fly-away. Required when handling dry powder outside a closed isolator.
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects ocular mucosa from micro-particulate fly-away during weighing and prevents solvent splashing during the solubilization phase.
Body Protection Disposable Tyvek Lab CoatNon-woven, low-lintingPrevents API dust accumulation on personal clothing, eliminating the risk of cross-contamination outside the controlled laboratory environment.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system ; you cannot proceed to the next step without confirming the success of the previous one.

Phase 1: Environmental Preparation & Engineering Controls
  • Select the Workspace: All dry powder handling must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Validate Containment: Self-Validation Check: Before opening the API container, verify that the BSC inward airflow velocity is 0.5 m/s (100 fpm) and the magnehelic gauge indicates negative pressure.

  • Static Mitigation: Place an anti-static ionizer bar inside the BSC. Allow it to run for 5 minutes prior to introducing the chemical to neutralize ambient static charges.

Phase 2: Aseptic Donning (The Double-Glove Method)
  • Wash hands with soap and water.

  • Don the primary (inner) pair of nitrile gloves.

  • Don the disposable Tyvek lab coat, ensuring the cuffs of the coat sit over the inner gloves.

  • Don the secondary (outer) pair of gloves, pulling the cuffs over the sleeves of the lab coat to create a sealed barrier.

Phase 3: Weighing and In-Situ Solubilization

Causality Note: To permanently eliminate the inhalation hazard of the powder, the API must be transitioned into a liquid state as rapidly as possible.

  • Tare the Vessel: Place a sealed, pre-weighed amber glass vial onto the analytical balance inside the BSC.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the N-ethyl-N-phenylpyridine-3-carboxamide into the vial.

  • Solubilization: Do not remove the dry powder from the BSC. Immediately add your primary solvent (e.g., Dimethyl Sulfoxide (DMSO) or Ethanol, as nicotinamide derivatives are highly soluble in polar organic solvents) directly to the vial.

  • Seal and Inspect: Cap the vial tightly. Self-Validation Check: Visually inspect the solution against a light source to ensure complete dissolution. Once in solution, the aerosolization risk is neutralized.

Phase 4: Decontamination and Doffing
  • Chemical Oxidation: Wipe down the balance, spatulas, and BSC surfaces with a 1% sodium hypochlorite (bleach) solution. Causality: Hypochlorite acts as a strong oxidizer, degrading the organic structure of the nicotinamide derivative.

  • Residue Removal: Follow the bleach wipe with a 70% Ethanol wipe to remove any corrosive salt residues left by the hypochlorite.

  • Doffing: Remove the outer gloves first by pinching the exterior at the wrist and peeling them inside out. Discard into hazardous waste. Remove the lab coat, followed by the inner gloves.

Spill Response and Disposal Plans

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the API. Gently cover the powder with absorbent pads lightly dampened with 70% ethanol to trap the particulates. Carefully scoop the pads into a puncture-proof, RCRA-compliant hazardous waste container[4].

  • Liquid Spill (in DMSO): DMSO rapidly penetrates the skin and will carry the API with it. Immediately evacuate the immediate area. Personnel wearing heavy-duty butyl rubber gloves (nitrile degrades quickly in pure DMSO) must absorb the spill with universal chemical sorbents.

  • Disposal: All contaminated PPE, wipes, and empty API vials must be treated as "Trace Hazardous Waste" and incinerated by a licensed environmental disposal facility. Do not dispose of via standard biohazard or municipal waste streams.

Exposure Control & Handling Workflow

G Start API Receipt & Storage (Sealed Container) Prep Engineering Controls (Class II BSC / Isolator) Start->Prep Transfer to Lab PPE Don Specialized PPE (Double Gloves, Respirator) Prep->PPE Verify Airflow (< -0.01 inWg) Weigh Weighing & Transfer (Anti-static tools) PPE->Weigh Open Container Solubilize In-Situ Solubilization (DMSO/EtOH) Weigh->Solubilize Eliminate Dust Hazard Decon Decontamination (Oxidizer + EtOH) Solubilize->Decon Secure Liquid Aliquots Waste Hazardous Waste Disposal Decon->Waste Dispose Contaminants

Caption: Sequential exposure control workflow for handling investigational API powders safely.

References

  • Title: EP 3 101 007 A1: Compounds for the Treatment of Autoimmune Diseases Source: European Patent Office / Google Patents URL
  • Title: Guidance for Industry: CGMP for Phase 1 Investigational Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: ASHP Guidelines on Handling Hazardous Drugs Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.